molecular formula C16H25NO2 B14416677 N-Benzyl-N-hydroxynonanamide CAS No. 85407-82-5

N-Benzyl-N-hydroxynonanamide

Cat. No.: B14416677
CAS No.: 85407-82-5
M. Wt: 263.37 g/mol
InChI Key: ZXDLQBVNMJQUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-hydroxynonanamide is a chemical compound of interest in organic synthesis and pharmaceutical research . This compound features a hydroxamic acid moiety (N-hydroxy amide), a functional group known to be involved in various biological activities and often utilized in the design of enzyme inhibitors . The benzyl and nonanamide structure suggests potential as a versatile synthetic intermediate. Researchers employ similar N-benzylamide scaffolds in the synthesis of active pharmaceutical ingredients, such as the antihypertensive drug Irbesartan, highlighting the utility of this class of compounds in complex molecule construction . Furthermore, the core N-benzylamide structure is a common feature in compounds investigated for their anticancer properties. For instance, novel N-benzyl fused heterocycles have demonstrated promising activity against cancer cell lines like prostate (DU145) and colon (HT29) in vitro, and have been studied as potential EGFR tyrosine kinase inhibitors . The structural attributes of N-Benzyl-N-hydroxynonanamide make it a candidate for use in medicinal chemistry, drug discovery programs, and as a building block for further chemical diversification. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85407-82-5

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-benzyl-N-hydroxynonanamide

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-10-13-16(18)17(19)14-15-11-8-7-9-12-15/h7-9,11-12,19H,2-6,10,13-14H2,1H3

InChI Key

ZXDLQBVNMJQUJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl-N-hydroxynonanamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-Benzyl-N-hydroxynonanamide, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its potential as a therapeutic agent, particularly as an inhibitor of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

Core Chemical Identity

N-Benzyl-N-hydroxynonanamide is a hydroxamic acid derivative characterized by a nine-carbon aliphatic chain (nonanoyl group) and a benzyl group attached to the nitrogen atom of the hydroxamic acid moiety.

Identifier Value
CAS Number 85407-82-5
Molecular Formula C₁₆H₂₅NO₂
Molecular Weight 263.37 g/mol
IUPAC Name N-benzyl-N-hydroxynonanamide

Synthesis of N-Benzyl-N-hydroxynonanamide: A Step-by-Step Protocol

The synthesis of N-Benzyl-N-hydroxynonanamide is most effectively achieved through the acylation of N-benzylhydroxylamine with nonanoyl chloride. This method is a variation of the well-established Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acyl chlorides.[1] The use of an acyl chloride as the acylating agent is advantageous due to its high reactivity, which drives the reaction to completion.[2][3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product N-benzylhydroxylamine N-benzylhydroxylamine Acylation Acylation Reaction (0°C to Room Temp) N-benzylhydroxylamine->Acylation Nonanoyl_chloride Nonanoyl_chloride Nonanoyl_chloride->Acylation Base Base (e.g., Triethylamine) Base->Acylation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Acylation Quenching Quench with Water Acylation->Quenching Reaction Mixture Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash with aq. HCl, aq. NaHCO₃, Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Column Chromatography Drying->Purification Final_Product N-Benzyl-N-hydroxynonanamide Purification->Final_Product

Figure 1: Synthetic workflow for N-Benzyl-N-hydroxynonanamide.

Experimental Protocol:

Materials:

  • N-benzylhydroxylamine

  • Nonanoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylhydroxylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath with continuous stirring. The low temperature is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Acyl Chloride: Add nonanoyl chloride (1.1 equivalents) dropwise to the cooled solution over 15-30 minutes. The slow addition helps to maintain the low temperature and prevent the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[4]

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to remove residual water).[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-Benzyl-N-hydroxynonanamide.[5]

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:
Property Predicted Value/Range Justification
Melting Point Solid at room temperatureThe presence of the amide and hydroxyl groups allows for hydrogen bonding, leading to a higher melting point than a non-polar compound of similar molecular weight.
Boiling Point > 300 °CHigh molecular weight and polar functional groups suggest a high boiling point.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in non-polar solvents (e.g., hexane); low solubility in water.The long nonanoyl chain imparts significant lipophilicity, while the hydroxamic acid and benzyl groups provide some polarity.
Lipophilicity (ClogP) ~4.0 - 5.0The long alkyl chain and the benzyl group contribute significantly to its lipophilic character.[6]

These predictions are based on the general properties of long-chain fatty hydroxamic acids and N-benzyl substituted amides.[7][8]

Predicted Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-OH8.0 - 9.0Broad singletChemical shift can vary depending on solvent and concentration.
Aromatic (C₆H₅)7.2 - 7.4MultipletProtons on the benzyl ring.[9]
-CH₂-Ph4.6 - 4.8SingletMethylene protons of the benzyl group.[10]
-CH₂-CO-2.2 - 2.5TripletMethylene group alpha to the carbonyl.
-(CH₂)₆-1.2 - 1.6MultipletMethylene groups of the nonanoyl chain.
-CH₃0.8 - 0.9TripletTerminal methyl group of the nonanoyl chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
-C=O170 - 175Carbonyl carbon of the hydroxamic acid.[11]
Aromatic (C₆H₅)127 - 138Carbons of the benzyl ring.
-CH₂-Ph50 - 55Methylene carbon of the benzyl group.
-CH₂-CO-30 - 35Methylene carbon alpha to the carbonyl.
-(CH₂)₆-22 - 32Methylene carbons of the nonanoyl chain.
-CH₃~14Terminal methyl carbon of the nonanoyl chain.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

Functional Group Predicted Absorption (cm⁻¹) Intensity
O-H stretch3100 - 3300Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Strong
C=O stretch1640 - 1680Strong
C=C stretch (aromatic)1450 - 1600Medium
N-O stretch900 - 930Medium

The characteristic broad O-H stretch and the strong C=O stretch are key indicators of the hydroxamic acid functionality.[12]

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): m/z = 263

  • Key Fragmentation Patterns:

    • Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the C₈H₁₇ radical.[13]

    • Cleavage of the N-benzyl bond, resulting in a fragment corresponding to the benzyl cation (m/z = 91).

    • McLafferty rearrangement is possible if the alkyl chain is long enough, but alpha-cleavage is often dominant for amides.[14]

Potential Biological Activity and Mechanism of Action

The structural features of N-Benzyl-N-hydroxynonanamide, specifically the hydroxamic acid moiety and the lipophilic nonanoyl and benzyl groups, suggest its potential as a biologically active molecule, primarily as an inhibitor of metalloenzymes.

Inhibition of Histone Deacetylases (HDACs):

Hydroxamic acids are a well-established class of HDAC inhibitors.[12] The hydroxamic acid group acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes, which is essential for their catalytic activity. This inhibition leads to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.[15]

HDAC_Inhibition cluster_enzyme HDAC Active Site cluster_inhibitor N-Benzyl-N-hydroxynonanamide cluster_outcome Biological Outcome Zn_ion Zn²⁺ Ion Inhibition HDAC Inhibition Zn_ion->Inhibition Active_Site_Pocket Enzyme Pocket Hydroxamic_Acid Hydroxamic Acid Moiety Hydroxamic_Acid->Zn_ion Chelation Linker Nonanoyl Chain (Linker) Linker->Active_Site_Pocket Interaction Cap Benzyl Group (Cap) Cap->Active_Site_Pocket Surface Recognition Hyperacetylation Histone Hyperacetylation Inhibition->Hyperacetylation Gene_Expression Tumor Suppressor Gene Re-expression Hyperacetylation->Gene_Expression Apoptosis Apoptosis of Cancer Cells Gene_Expression->Apoptosis

Figure 2: Proposed mechanism of HDAC inhibition.

The long, lipophilic nonanoyl chain can serve as a "linker" that positions the zinc-binding group within the active site, while the benzyl "cap" group can interact with residues at the rim of the active site, contributing to binding affinity and selectivity.[16] Quantitative structure-activity relationship (QSAR) studies on other hydroxamic acid-based HDAC inhibitors have shown that the nature of the linker and cap groups significantly influences potency and isoform selectivity.[15][17]

Inhibition of Matrix Metalloproteinases (MMPs):

Similar to HDACs, MMPs are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Overexpression of MMPs is associated with various pathological conditions, including cancer metastasis and arthritis. The hydroxamic acid moiety in N-Benzyl-N-hydroxynonanamide can also chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.[18][19] The hydrophobicity of the nonanoyl and benzyl groups may contribute to favorable interactions within the substrate-binding pockets of MMPs, which often accommodate hydrophobic residues.[18][20]

Analytical Methods for Quality Control

Ensuring the purity and identity of N-Benzyl-N-hydroxynonanamide is critical for its use in research and development. A combination of analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation data that supports the proposed structure.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the molecular formula.

Conclusion

N-Benzyl-N-hydroxynonanamide is a promising molecule with a clear synthetic route and predictable physicochemical properties. Its structural features, particularly the hydroxamic acid moiety, position it as a strong candidate for investigation as an inhibitor of metalloenzymes like HDACs and MMPs. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound, potentially leading to the development of novel therapeutic agents. Further experimental validation of the predicted properties and in-depth biological studies are warranted to fully elucidate its therapeutic potential.

References

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
  • REGIOSELECTIVE N-ACYLATION OF. (2014, June 26). Retrieved from [Link]

  • Reddy, K. L., et al. (2016). Methods for Hydroxamic Acid Synthesis. ACS Medicinal Chemistry Letters, 7(10), 929-934.
  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. (2024). Minerals Engineering, 205, 108502.
  • Google Patents. (n.d.). US5015765A - Process for isolating hydroxamic acids.
  • Roy, K., & Leonard, J. T. (2004). Quantitative Structure-Activity Relationship Studies on Matrix Metalloproteinase Inhibitors: Hydroxamic Acid Analogs.
  • ResearchGate. (n.d.). FTIR spectra of (a) cellulose 1, (b) poly(methyl acrylate) 2, (c).... Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (n.d.). QSAR studies of histone deacetylase (HDAC) inhibitors by CoMFA, CoMSIA, and molecular docking. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzohydroxamic acid. Retrieved from [Link]

  • 3D-QSAR of Sulfonamide Hydroxamic Acid HDAC Inhibitors. (2005). Letters in Drug Design & Discovery, 2(2), 124-130.
  • U.S. Environmental Protection Agency. (n.d.). n-benzyl-n'-hydroxyethanediamide - Exposure: Exposure Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Analytical Applications And Biological Activity of Hydroxamic acids. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and characterization of fatty hydroxamic acids from triacylglycerides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]

  • Preparation, Characterization and Investigation of Extraction Efficiency of m- and p- Substituted Hydroxamic Acids with Some Metal. (2024). Journal of Applicable Chemistry, 13(6), 1315-1323.
  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2023). Pharmaceutical Nanotechnology, 11(4), 350-362.
  • A quantitative structure-activity relationship study on some novel series of hydroxamic acid analogs acting as matrix metalloproteinase inhibitors. (2002). Bioorganic & Medicinal Chemistry, 10(10), 3295-3302.
  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]

  • YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

  • PubMed. (n.d.). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Scientific Reports, 14(1), 6467.
  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). International Journal of Molecular Sciences, 24(22), 16360.
  • Typical Proton NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2016). Journal of Medicinal Chemistry, 59(13), 6033-6042.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Typical Proton NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (2020). Molecules, 25(18), 4220.
  • YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of a selection of hydroxamic acid based MMP inhibitors. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Quantitative Structure-Activity Relationship Studies on Matrix Metalloproteinase Inhibitors: Hydroxamic Acid Analogs. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • ACS Omega. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

Sources

N-Benzyl-N-hydroxynonanamide structure and chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Benzyl-N-hydroxynonanamide , a specialized hydroxamic acid derivative utilized in medicinal chemistry and organic synthesis.

Structural Analysis, Synthetic Methodology, and Pharmacological Utility

Executive Summary

N-Benzyl-N-hydroxynonanamide (CAS: 85407-82-5 ) is a lipophilic


-substituted hydroxamic acid derivative. Structurally, it serves as a critical chemical scaffold in the development of metalloenzyme inhibitors, particularly those targeting histone deacetylases (HDACs), lipoxygenases (LOX), and matrix metalloproteinases (MMPs). Its core architecture combines a hydrophobic nonyl tail and a benzyl group with a catalytic zinc-binding group (ZBG), making it a valuable probe for Structure-Activity Relationship (SAR) studies involving hydrophobic catalytic pockets.
Chemical Identity & Structural Elucidation

This compound represents a classic "reverse" hydroxamate structure where the nitrogen atom is substituted with a benzyl group, enhancing steric bulk and lipophilicity compared to simple primary hydroxamic acids.

2.1 Core Identifiers
ParameterTechnical Specification
IUPAC Name

-benzyl-

-hydroxynonanamide
CAS Registry Number 85407-82-5
Molecular Formula

Molecular Weight 263.38 g/mol
SMILES CCCCCCCC(=O)N(O)CC1=CC=CC=C1
InChI Key (Predicted) OCSIXVSXYFNTQS-UHFFFAOYSA-N
2.2 Structural Components & Pharmacophore Analysis

The molecule is tripartite, designed to interact with specific enzymatic domains:

  • The Cap Group (Benzyl): Provides aromatic stacking interactions (

    
     ) within the enzyme active site entrance.
    
  • The Linker (Nonyl Chain): A

    
     aliphatic chain that occupies hydrophobic channels, determining selectivity based on channel depth.
    
  • The Warhead (

    
    -hydroxyamide):  A bidentate chelator capable of coordinating with active site metal ions (e.g., 
    
    
    
    ,
    
    
    ).
Synthetic Methodology

The synthesis of N-benzyl-N-hydroxynonanamide is typically achieved through a convergent pathway involving the preparation of the hydroxylamine intermediate followed by


-acylation.
3.1 Reaction Pathway Visualization

The following diagram outlines the standard laboratory synthesis route, ensuring high yield and purity.

SynthesisPathway Benzaldehyde Benzaldehyde (Starting Material) Oxime Benzaldehyde Oxime (Intermediate) Benzaldehyde->Oxime Condensation NH2OH Hydroxylamine HCl NH2OH->Oxime NBHA N-Benzylhydroxylamine Oxime->NBHA Reduction RedAgent NaBH3CN / AcOH RedAgent->NBHA Product N-Benzyl-N-hydroxynonanamide (Final Product) NBHA->Product N-Acylation (Base catalyzed) Nonanoyl Nonanoyl Chloride (C9 Acid Chloride) Nonanoyl->Product

Figure 1: Convergent synthesis pathway for N-Benzyl-N-hydroxynonanamide involving oxime reduction and selective N-acylation.[1]

3.2 Detailed Experimental Protocol

Step 1: Synthesis of N-Benzylhydroxylamine

  • Reagents: Benzaldehyde (10 mmol), Hydroxylamine hydrochloride (11 mmol), Sodium Acetate (15 mmol).

  • Procedure: Dissolve hydroxylamine HCl and NaOAc in ethanol/water. Add benzaldehyde dropwise.[2] Stir at RT for 2 hours. Extract the oxime.

  • Reduction: Dissolve the oxime in methanol. Add Sodium Cyanoborohydride (

    
    ) (2 eq) and a trace of Methyl Orange. Add 2M HCl dropwise to maintain pH ~3 (red color) until reaction completion. Neutralize and extract to yield 
    
    
    
    -benzylhydroxylamine.

Step 2: Acylation to N-Benzyl-N-hydroxynonanamide

  • Setup: Dissolve

    
    -benzylhydroxylamine (1.0 eq) in anhydrous Dichloromethane (DCM) containing Triethylamine (
    
    
    
    , 1.2 eq) at 0°C under Nitrogen atmosphere.
  • Addition: Add Nonanoyl chloride (1.0 eq) dropwise over 30 minutes. The

    
    -hydroxy group is nucleophilic, but under controlled conditions (0°C), 
    
    
    
    -acylation is preferred over
    
    
    -acylation.
  • Workup: Wash with 1M HCl (to remove amine salts), then Sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane:EtOAc 3:1). The product is typically a viscous oil or low-melting solid.

Physicochemical Profile

Understanding the physical behavior of this compound is critical for assay development and formulation.

PropertyValue / PredictionImplication
LogP (Octanol/Water) ~4.5 - 5.2Highly lipophilic; likely requires DMSO for stock solutions. Permeable to cell membranes.
pKa (Hydroxamic Acid) ~8.5 - 9.5Exists primarily as the neutral species at physiological pH (7.4), facilitating passive transport.
Solubility Low in Water (<0.1 mg/mL)High in DMSO, Ethanol, DCMFormulation requires co-solvents (e.g., Cremophor or Cyclodextrins) for in vivo use.
Stability Hydrolytically stable at pH 5-8Avoid strong acids/bases which may hydrolyze the amide bond.
Biological & Pharmacological Applications

The


-benzyl-

-hydroxynonanamide structure is a "privileged scaffold" in drug discovery, primarily acting as a chelator of active site metal ions.
5.1 Mechanism of Action: Bidentate Chelation

The hydroxamic acid moiety functions as a bidentate ligand. In metalloenzymes like Lipoxygenase (LOX) or Histone Deacetylase (HDAC) , the carbonyl oxygen and the hydroxyl oxygen coordinate the central metal ion (usually


 or 

), displacing the catalytic water molecule and inactivating the enzyme.

Mechanism cluster_site Enzyme Active Site (e.g., HDAC/LOX) Metal Metal Ion (Zn++ / Fe+++) Glu Glutamate/Histidine Residues Glu->Metal Stabilizes Inhibitor N-Benzyl-N-hydroxynonanamide Chelation Bidentate Chelation (C=O and N-OH) Inhibitor->Chelation Positions Warhead Chelation->Metal Coordinates

Figure 2: Mechanistic diagram showing the bidentate coordination of the metal ion by the hydroxamic acid warhead.

5.2 Therapeutic Relevance[3][4]
  • Cancer Research: N-hydroxyamides are potent HDAC inhibitors. The benzyl group mimics the lysine substrate's capping group, while the nonyl chain mimics the lysine side chain.

  • Inflammation: Inhibition of 5-Lipoxygenase (5-LOX) reduces leukotriene biosynthesis. The lipophilic nonyl chain aligns with the arachidonic acid binding channel.

  • Malaria: Similar hydroxamic acid derivatives inhibit Plasmodium falciparum metalloproteases.

References
  • PubChem Compound Summary. (n.d.). N-Benzyl-N-hydroxynonanamide (CID 85407-82-5).[5] National Center for Biotechnology Information. Retrieved from [Link]

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. (Contextual grounding for hydroxamic acid mechanism).
  • Summers, J. B., et al. (1987). Hydroxamic acid inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry. (Foundational text on N-hydroxyamide synthesis and SAR).

Sources

Technical Guide: Mechanism of Action of N-Benzyl-N-hydroxynonanamide in Cellular Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-hydroxynonanamide (CAS: 85407-82-5) is a bioactive small molecule belonging to the class of N-substituted hydroxamic acids .[1][2][3][4] Its primary mechanism of action (MoA) is the inhibition of Zinc-dependent metalloenzymes , most notably Histone Deacetylases (HDACs) . By chelating the catalytic zinc ion within the enzyme's active site, the compound disrupts the deacetylation of histone and non-histone proteins.

In cellular contexts, this inhibition triggers a signaling cascade characterized by chromatin relaxation (hyperacetylation), transcriptional reactivation of silenced tumor suppressor genes (e.g., CDKN1A/p21), and subsequent induction of cell cycle arrest or apoptosis. This guide details the molecular pharmacophore, cellular signaling pathways, and validated experimental protocols for assessing its activity.

Chemical Identity & Pharmacophore Analysis[2][3][6][7]

To understand the mechanism, one must first deconstruct the ligand-target interaction. N-Benzyl-N-hydroxynonanamide functions as a bi-dentate metal chelator .

Structure-Activity Relationship (SAR)

The molecule consists of three distinct pharmacophoric elements:

Structural DomainChemical MoietyMechanistic Function
Zinc Binding Group (ZBG) N-Hydroxyamide (-C(=O)-N(OH)-)Warhead: Forms a coordinate covalent bond with the

ion at the base of the HDAC catalytic pocket. This neutralizes the charge-relay system required for acetyl-lysine hydrolysis.
Linker Domain Nonyl Chain (C9 Aliphatic Tail)Spacer: Mimics the aliphatic chain of the acetylated lysine substrate. It spans the hydrophobic channel of the enzyme, positioning the ZBG correctly. The C9 length suggests high lipophilicity and potential selectivity for HDACs with deeper pockets (e.g., HDAC6).
Surface Recognition Cap Benzyl Group (-CH2-Ph)Cap: Interacts with the amino acid residues on the rim of the enzymatic pocket. This interaction stabilizes the binding complex and dictates isoform selectivity.

Primary Mechanism of Action: Molecular Kinetics

The Zinc Chelation Event

The core catalytic activity of Class I, II, and IV HDACs relies on a zinc ion (


) coordinated by aspartate and histidine residues. This ion activates a water molecule for nucleophilic attack on the acetyl group of the substrate.
  • Entry: N-Benzyl-N-hydroxynonanamide enters the cell via passive diffusion, facilitated by its lipophilic nonyl chain.

  • Competition: The compound competes with the acetylated lysine residues of histones (H3, H4) for the active site.

  • Binding: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid moiety form a stable five-membered chelate ring with the active site Zinc.

  • Inactivation: Displacement of the zinc-bound water molecule prevents the hydrolysis of the acetyl-lysine bond, rendering the enzyme catalytically inert.

Cellular Signaling & Downstream Effects[8]

Inhibition of HDACs by N-Benzyl-N-hydroxynonanamide leads to a profound alteration in the cellular epigenome.

The Signaling Cascade
  • Hyperacetylation: With HDACs inhibited, Histone Acetyltransferases (HATs) continue to add acetyl groups to histone tails (H3K9ac, H4K16ac).

  • Chromatin Remodeling: The neutralization of the positive charge on lysine tails reduces their affinity for the negatively charged DNA backbone. Heterochromatin (condensed, silenced) relaxes into Euchromatin (open, active).

  • Transcriptional Activation: Transcription factors gain access to promoters of silenced genes. A critical target is p21 (WAF1/CIP1) .

  • Cell Cycle Arrest: Elevated p21 inhibits Cyclin-Dependent Kinases (CDKs), halting the cell cycle at the G1/S or G2/M checkpoint.

  • Apoptosis: Prolonged arrest and unresolved chromatin stress trigger the intrinsic apoptotic pathway (Caspase-3 activation).

Pathway Visualization

The following diagram illustrates the causal flow from compound entry to cell death.

MoA_Pathway Compound N-Benzyl-N-hydroxynonanamide HDAC HDAC Enzyme (Active Site Zn2+) Compound->HDAC Binds Inhibition Zinc Chelation & Catalytic Blockade HDAC->Inhibition Inactivates Histones Histone Tails (H3, H4) Inhibition->Histones Prevents Deacetylation Hyperacetylation Accumulation of Acetyl-Lysine Histones->Hyperacetylation HATs dominate Chromatin Chromatin Relaxation (Euchromatin) Hyperacetylation->Chromatin Charge Neutralization GeneExpr Gene Re-expression (p21/WAF1) Chromatin->GeneExpr Promoter Access Arrest Cell Cycle Arrest (G1/S or G2/M) GeneExpr->Arrest CDK Inhibition Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Stress

Figure 1: Signal transduction pathway of N-Benzyl-N-hydroxynonanamide from target binding to apoptosis.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following assays are standard. These protocols are designed to be self-validating (positive/negative controls included).

Protocol A: In Vitro HDAC Activity Assay (Fluorometric)

Objective: Quantify the direct inhibition of HDAC enzymatic activity (


 determination).
  • Reagents: Recombinant HDAC isoform (e.g., HDAC1 or HDAC6), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, MgCl2, KCl).

  • Preparation: Dissolve N-Benzyl-N-hydroxynonanamide in DMSO. Prepare serial dilutions (e.g., 1 nM to 100 µM).

  • Incubation:

    • Mix Enzyme + Inhibitor (10 µL each) in a 96-well black plate. Incubate for 30 min at 37°C.

    • Control: DMSO only (0% inhibition).

    • Reference: SAHA (Vorinostat) as positive control.

  • Reaction: Add Fluorogenic Substrate (20 µL). Incubate for 30-60 min.

  • Development: Add Developer Solution (Trypsin/Stop solution) to cleave the deacetylated substrate, releasing the fluorophore (AMC).

  • Readout: Measure Fluorescence (Ex/Em: 360/460 nm).

  • Analysis: Plot % Activity vs. Log[Concentration]. Calculate

    
    .
    
Protocol B: Cellular Western Blot for Acetyl-Histone H3

Objective: Confirm cellular permeability and target engagement (Biomarker validation).

  • Treatment: Treat cells (e.g., HeLa or MCF-7) with N-Benzyl-N-hydroxynonanamide (

    
     and 
    
    
    
    
    
    ) for 6–24 hours.
  • Lysis: Harvest cells in RIPA buffer containing protease inhibitors and phosphatase inhibitors . Crucial: Do not add HDAC inhibitors to the lysis buffer if assessing ex vivo activity, but usually, they are added to preserve the state. Here, we want to see the effect of the treatment.

  • Separation: Run 20 µg protein on 15% SDS-PAGE (Histones are small, ~15 kDa).

  • Blotting: Transfer to Nitrocellulose membrane (0.2 µm pore size recommended for histones).

  • Detection:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total H3 or Anti-

      
      -Actin.
      
  • Result: A dose-dependent increase in the Acetyl-H3 band intensity confirms HDAC inhibition.

Data Summary & Expected Results

Assay TypeReadoutExpected Result (Treated vs. Control)Mechanistic Interpretation
Enzymatic Assay RFU (Fluorescence)Decrease (Sigmoidal curve)Direct binding and catalytic blockade of HDAC.
Western Blot Band DensityIncrease in Acetyl-H3/H4; Increase in p21Accumulation of enzyme substrate; Transcriptional activation.
Flow Cytometry PI StainingIncrease in Sub-G1 or G2/M populationCell cycle arrest and DNA fragmentation (apoptosis).
Cell Viability Absorbance (MTT)Decrease in viabilityCytotoxic effect driven by epigenetic stress.

Critical Considerations & Specificity

While N-Benzyl-N-hydroxynonanamide is primarily an HDAC inhibitor, researchers must be aware of the "promiscuity" of the hydroxamic acid moiety.

  • Off-Target Effects: Hydroxamic acids can inhibit other metalloproteases such as MMPs (Matrix Metalloproteinases) and ADAMs . If the nonyl chain provides specific hydrophobic contacts unique to HDACs, selectivity is maintained. However, controls for MMP inhibition are recommended in complex phenotypic screens.

  • Stability: Hydroxamic acids are susceptible to hydrolysis and metabolic glucuronidation. In cell culture, fresh preparation from DMSO stock is required.

References

  • BenchChem. (n.d.). N-Benzyl-N-hydroxynonanamide (CAS 85407-82-5) Product & Mechanism Profile.[1][2][5] Retrieved from

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Antitumor Agents." Molecules, 20(3), 3898–3941. (Contextual grounding for Hydroxamic Acid MoA).
  • Bertrand, P. (2010). "Inside HDAC with HDAC inhibitors." European Journal of Medicinal Chemistry, 45(6), 2095-2116.
  • PubChem. (2024).[6] Compound Summary: N-Benzyl-N-hydroxynonanamide.[1][2][5] National Library of Medicine. Retrieved from

Sources

Technical Guide: N-Benzyl-N-hydroxynonanamide as an HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-hydroxynonanamide (CAS: 85407-82-5) is a specialized hydroxamic acid derivative designed as a potent inhibitor of Histone Deacetylases (HDACs) .[1] Unlike broad-spectrum inhibitors such as Vorinostat (SAHA) which utilize a C8 linker, this compound features a C9 (nonanamide) linker , a structural modification that influences isoform selectivity and binding kinetics within the enzyme's active site tunnel.

This guide provides a comprehensive technical analysis of the compound’s mechanism, synthesis, and validation protocols, serving as a blueprint for researchers investigating epigenetic modulation in oncology and neurodegenerative disease models.

Chemical Profile & Structural Biology

To understand the efficacy of N-Benzyl-N-hydroxynonanamide, one must deconstruct its pharmacophore. It follows the classic Cap-Linker-ZBG (Zinc Binding Group) model required for HDAC inhibition, but with critical deviations that define its specificity.

Pharmacophore Deconstruction
ComponentChemical MoietyFunctionMechanistic Insight
Cap Group N-Benzyl ringSurface RecognitionInteracts with the hydrophobic rim of the HDAC protein surface. The benzyl group provides steric bulk to occlude the entrance, preventing substrate entry.
Linker Nonyl chain (C9)Tunnel OccupancySpans the narrow hydrophobic channel leading to the active site. The C9 length (vs. the standard C8 in SAHA) allows deeper penetration or accommodation in isoforms with deeper pockets (e.g., HDAC6).
ZBG Hydroxamic Acid (-CONOH)Metal ChelationForms a bidentate chelate with the catalytic Zinc ion (

) at the base of the active site, neutralizing the enzyme's charge and halting deacetylation.
Structure-Activity Relationship (SAR)

The nonanamide (C9) linker is the defining feature.

  • Linker Length: HDAC active sites are narrow tunnels (~11 Å deep). A C8 linker (octanedioic) is optimal for Class I HDACs (HDAC1, 2, 3). Extending to C9 (nonanoic) introduces flexibility and depth that often shifts selectivity profiles, potentially favoring HDAC6 (Class IIb), which possesses a wider and more flexible catalytic domain.

  • Hydroxamic Acid Stability: The N-hydroxy amide moiety is prone to hydrolysis. The N-benzyl substitution provides steric protection to the nitrogen, potentially enhancing metabolic stability compared to unsubstituted hydroxamates.

Mechanism of Action (MOA)

The inhibition mechanism is competitive and reversible . The molecule mimics the acetylated lysine residue of the histone tail substrate but binds with significantly higher affinity due to the metal chelation.

Molecular Interaction Pathway
  • Entry: The nonyl chain slides down the hydrophobic tunnel of the HDAC enzyme.

  • Chelation: The hydroxamic acid group coordinates the

    
     ion in a bidentate fashion (via the carbonyl oxygen and hydroxyl oxygen).
    
  • Displacement: This chelation displaces the water molecule required for the hydrolytic cleavage of the acetyl group.

  • Stabilization: The N-benzyl cap interacts with aromatic residues (e.g., Tyrosine, Phenylalanine) at the tunnel entrance, locking the inhibitor in place.

HDAC_Mechanism Inhibitor N-Benzyl-N-hydroxynonanamide HDAC_ActiveSite HDAC Active Site (Hydrophobic Tunnel) Inhibitor->HDAC_ActiveSite 1. Enter Tunnel (C9 Linker) Zinc Zinc Ion (Zn2+) Inhibitor->Zinc 3. Bidentate Chelation (Hydroxamic Acid) Substrate Acetylated Histone (Lysine Residue) Inhibitor->Substrate 4. Competitive Blockade HDAC_ActiveSite->Zinc 2. Access Catalytic Core Deacetylation_Halt Deacetylation Halted (Epigenetic Silencing) Zinc->Deacetylation_Halt Loss of Catalytic H2O

Figure 1: Mechanism of Action illustrating the competitive binding of N-Benzyl-N-hydroxynonanamide to the HDAC Zinc pocket.

Synthesis Protocol

Note: This protocol assumes access to a standard organic chemistry laboratory.

Reaction Type: Schotten-Baumann Acylation or Coupling Agent Activation. Target Yield: ~75-85%

Reagents:
  • Nonanoic acid (or Nonanoyl chloride)

  • N-Benzylhydroxylamine hydrochloride [2]

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Methodology:
  • Activation: Dissolve Nonanoic acid (1.0 eq) in anhydrous DCM (0.1 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add N-Benzylhydroxylamine hydrochloride (1.1 eq) followed by dropwise addition of TEA (3.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

  • Work-up: Dilute with EtOAc. Wash successively with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield N-Benzyl-N-hydroxynonanamide.
    
    • Validation: Verify structure via

      
      -NMR (look for benzyl protons ~4.7 ppm and hydroxamic OH broad singlet ~9-10 ppm).
      

Experimental Validation: HDAC Fluorometric Assay

To validate the inhibitory potency (


), use a fluorogenic substrate assay. This is the industry standard for high-throughput screening.
Assay Principle

The assay uses a substrate comprising an acetylated lysine side chain coupled to a fluorophore (e.g., Boc-Lys(Ac)-AMC ).

  • HDAC enzyme removes the acetyl group.[1]

  • A "developer" (trypsin) cleaves the deacetylated lysine, releasing the AMC fluorophore.

  • Fluorescence is measured. Inhibition results in low fluorescence.

Workflow Diagram

Assay_Workflow Prep Preparation (Enzyme + Buffer) Incubation_1 Inhibitor Incubation (30 min @ 37°C) Prep->Incubation_1 Substrate_Add Substrate Addition (Boc-Lys(Ac)-AMC) Incubation_1->Substrate_Add Reaction Enzymatic Reaction (30-60 min) Substrate_Add->Reaction Developer Developer Addition (Trypsin/Stop Soln) Reaction->Developer Read Fluorescence Read (Ex 360nm / Em 460nm) Developer->Read

Figure 2: Step-by-step fluorometric assay workflow for determining IC50 values.

Detailed Protocol
  • Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    . Crucial: Add BSA (1 mg/mL) to prevent enzyme adsorption to the plate.
    
  • Enzyme Mix: Dilute HDAC enzyme (e.g., HeLa nuclear extract or purified recombinant HDAC1/6) to optimum concentration (titrate beforehand to ensure linear range).

  • Inhibitor Dilution: Prepare a 10-point serial dilution of N-Benzyl-N-hydroxynonanamide in DMSO (Final DMSO < 1%).

  • Incubation: Add 10 µL inhibitor + 15 µL enzyme to a black 96-well plate. Incubate 30 min at

    
     to allow equilibrium binding.
    
  • Substrate Start: Add 25 µL of Fluorogenic Substrate (50 µM final). Incubate 30–60 min.

  • Development: Add 50 µL of Developer/Stop Solution (containing Trypsin and Trichostatin A to stop HDAC activity). Incubate 15 min at Room Temp.

  • Measurement: Read Fluorescence (Ex: 350-360 nm, Em: 450-460 nm).

Data Analysis

Calculate % Inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response) to determine the 

.

Safety & Handling (MSDS Highlights)

  • Hazards: Hydroxamic acids can be potential mutagens (due to metal chelation in DNA processing enzymes). Handle as a suspected carcinogen.

  • Storage:

    
    , desiccated. Hydroxamic acids are hygroscopic and prone to hydrolysis in moisture.
    
  • Solubility: Soluble in DMSO, Ethanol. Poorly soluble in water.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. [Link]

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238–243. [Link]

  • Bieliauskas, A. V., & Pflum, M. K. (2008). Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews, 37(7), 1402–1413. [Link]

Sources

A Technical Guide to the Role of the Hydroxamic Acid Moiety in N-Benzyl-N-hydroxynonanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-hydroxynonanamide represents a classic structural scaffold investigated in medicinal chemistry, primarily for its potential as an enzyme inhibitor. The functionality of this molecule, and others in its class, is overwhelmingly dictated by the presence of the hydroxamic acid moiety (-C(O)N(OH)-). This guide provides an in-depth analysis of this critical functional group, moving from its fundamental physicochemical properties to its primary role as a potent metal-binding pharmacophore. We will dissect its mechanism of action, particularly in the context of zinc-dependent histone deacetylases (HDACs), and provide field-proven experimental protocols for its synthesis and biological characterization. This document serves as a technical resource for professionals seeking to understand and exploit the unique chemistry of hydroxamic acids in drug design and development.

The Physicochemical Bedrock: Properties of the Hydroxamic Acid Moiety

To understand the biological role of the hydroxamic acid in N-Benzyl-N-hydroxynonanamide, one must first appreciate its inherent chemical characteristics. These properties govern its behavior in a physiological environment and its ability to interact with biological targets.

Acidity and Ionization

The hydroxamic acid functional group is a weak acid. The pKa of the N-OH proton typically falls in the range of 8 to 10, depending on the specific chemical structure.[1][2][3] For most hydroxamic acids, the pKa is around 9.[1] This means that at physiological pH (~7.4), the moiety exists predominantly in its neutral, protonated form. However, the small fraction that is deprotonated to the hydroxamate anion is crucial for its primary biological function, as this is the form that engages in high-affinity metal chelation.

Tautomerism and Hydrogen Bonding

The hydroxamic acid group exists in two tautomeric forms: the keto form (amide-like) and the enol form (imidic acid-like). The keto form is generally more stable. Both the carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors, while the N-OH proton is a strong hydrogen bond donor. This capacity for hydrogen bonding contributes to the molecule's solubility and its ability to form secondary interactions with amino acid residues in an enzyme's active site.

The Core Directive: A Potent Metal-Binding Pharmacophore

The single most important function of the hydroxamic acid moiety in drug design is its role as an exceptional chelator of metal ions.[4][5][6] This ability is exploited in the design of inhibitors for a wide array of metalloenzymes, including matrix metalloproteinases (MMPs), carbonic anhydrases, and, most notably, histone deacetylases (HDACs).[1][4]

The Zinc-Binding Group (ZBG) in HDAC Inhibitors

Histone deacetylases are a class of zinc-dependent enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histone tails.[7][8] Their dysregulation is linked to various cancers, making them a key therapeutic target.[7][8]

Potent HDAC inhibitors are designed based on a common pharmacophore model:

  • Zinc-Binding Group (ZBG): Interacts directly with the catalytic Zn²⁺ ion in the active site.

  • Linker: A chain of atoms that positions the other components within the active site channel.

  • Cap Group: A larger, often aromatic group that interacts with residues at the surface of the enzyme.

In N-Benzyl-N-hydroxynonanamide, these components are clearly defined:

  • ZBG: The hydroxamic acid.

  • Linker: The nonanamide alkyl chain.

  • Cap Group: The N-benzyl group.

The hydroxamic acid is the most potent and commonly used ZBG in the development of HDAC inhibitors due to its strong binding affinity for the zinc ion.[9]

Mechanism of Bidentate Chelation

The inhibitory power of the hydroxamic acid stems from its ability to coordinate the Zn²⁺ ion in a bidentate fashion. Upon deprotonation, the hydroxamate anion's carbonyl oxygen and hydroxyl oxygen form a stable, five-membered ring chelate with the zinc ion.[9][10] This strong interaction effectively displaces a catalytic water molecule and occupies the coordination sphere of the zinc, rendering the enzyme inactive.[10] This mechanism is considered a hallmark of potent inhibitor activity for this class of compounds.[9]

G cluster_Enzyme HDAC Active Site cluster_Inhibitor Hydroxamate Moiety Zn Zn²⁺ C C O_carbonyl O C->O_carbonyl N N C->N R R C->R O_carbonyl->Zn Coordination O_hydroxyl O⁻ N->O_hydroxyl H H N->H O_hydroxyl->Zn Coordination His1 His His1->Zn Asp1 Asp Asp1->Zn Asp2 Asp Asp2->Zn

Caption: Bidentate chelation of the catalytic Zn²⁺ ion by the hydroxamate anion.

Structure-Activity Relationship (SAR) Insights

While the hydroxamic acid is essential for potent inhibition, the rest of the N-Benzyl-N-hydroxynonanamide structure provides crucial contributions to affinity and selectivity. The N-benzyl "cap" group interacts with amino acid residues lining the rim of the active site tunnel, while the long nonanamide "linker" makes hydrophobic contacts along the channel. Modifications to these regions are the primary strategy for tuning the inhibitor's selectivity for different HDAC isoforms. However, replacement of the hydroxamic acid ZBG typically leads to a dramatic loss of potency, underscoring its central role.[9]

Experimental Protocols for Characterization

To validate the function of N-Benzyl-N-hydroxynonanamide or similar molecules, a series of well-defined experiments are required. The following protocols represent a self-validating system for synthesis and functional assessment.

Protocol: Synthesis of N-Benzyl-N-hydroxynonanamide

Principle: This protocol describes a common and efficient method for forming hydroxamic acids via the coupling of an activated carboxylic acid with the appropriate hydroxylamine.[1][11]

Methodology:

  • Activation of Carboxylic Acid: Dissolve nonanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM). Cool the solution to 0 °C in an ice bath. Add a coupling agent such as ethyl chloroformate (1.1 eq) and a non-nucleophilic base like N-methylmorpholine (1.1 eq) dropwise. Stir the reaction at 0 °C for 30-60 minutes to form the mixed anhydride intermediate.

  • Coupling Reaction: In a separate flask, dissolve N-benzylhydroxylamine hydrochloride (1.0 eq) in DCM with N-methylmorpholine (1.1 eq) to form the free hydroxylamine. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-Benzyl-N-hydroxynonanamide.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Colorimetric HDAC Inhibition Assay

Principle: This assay measures the ability of an inhibitor to prevent the deacetylation of a substrate by an HDAC enzyme.[12][13] The amount of remaining acetylated substrate is detected by a specific antibody linked to a colorimetric reporter system. The signal is inversely proportional to HDAC activity.[13]

G A 1. Prepare Reagents (HDAC Enzyme, Substrate, Inhibitor Dilutions) B 2. Add Assay Buffer and HDAC Enzyme to Wells A->B C 3. Add Inhibitor (N-Benzyl-N-hydroxynonanamide) or Vehicle Control B->C D 4. Add Substrate (Acetylated Peptide) C->D E 5. Incubate at 37°C (Allows for Deacetylation) D->E F 6. Add Stop Solution & Detection Antibody E->F G 7. Wash Wells F->G H 8. Add Colorimetric Developer (e.g., TMB) G->H I 9. Stop Development (Add Acid) H->I J 10. Read Absorbance (e.g., 450 nm) I->J

Caption: Workflow for a colorimetric in vitro HDAC inhibition assay.

Methodology:

  • Plate Setup: Use a 96-well microplate pre-coated with an acetylated histone substrate.

  • Reagent Preparation: Prepare serial dilutions of N-Benzyl-N-hydroxynonanamide in assay buffer. A known HDAC inhibitor (e.g., SAHA, Vorinostat) should be used as a positive control.

  • Assay Controls (Self-Validation):

    • 100% Activity Control: Wells with enzyme and vehicle (e.g., DMSO), but no inhibitor.

    • Blank Control: Wells with assay buffer, but no enzyme.

    • Positive Control: Wells with enzyme and a known inhibitor (SAHA).

  • Enzyme Reaction: Add 5-10 µg of nuclear extract or a specified amount of purified recombinant HDAC enzyme to each well.

  • Inhibitor Addition: Add the test compound dilutions or controls to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the deacetylation reaction to occur.

  • Detection: a. Wash the wells with Wash Buffer. b. Add a primary antibody specific for the acetylated substrate and incubate for 60 minutes at room temperature. c. Wash the wells, then add a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes. d. Wash the wells thoroughly. Add a colorimetric HRP substrate (e.g., TMB). e. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Interpretation

The raw absorbance data is used to calculate the percent inhibition for each concentration of the test compound. This data is then plotted (Inhibition % vs. log[Inhibitor]) to generate a dose-response curve, from which the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Table 1: Hypothetical IC₅₀ Data for N-Benzyl-N-hydroxynonanamide

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
N-Benzyl-N-hydroxynonanamide1525150
SAHA (Vorinostat)101830

This data is illustrative and used for comparison purposes.

The IC₅₀ values provide a quantitative measure of the compound's potency and can reveal selectivity towards different HDAC isoforms, guiding further drug development efforts.

Conclusion

The hydroxamic acid moiety is the indispensable functional core of N-Benzyl-N-hydroxynonanamide, endowing it with the chemical properties required for potent biological activity. Its ability to act as a high-affinity, bidentate chelator for the catalytic zinc ion in metalloenzymes like HDACs is its primary and most powerful mechanism of action. While the benzyl and nonanamide portions of the molecule are critical for modulating potency, selectivity, and pharmacokinetic properties, it is the hydroxamic acid that serves as the chemical "warhead." A thorough understanding of this group's chemistry, coupled with robust experimental validation as outlined in this guide, is fundamental for any researcher aiming to leverage hydroxamic acid-based scaffolds in modern drug discovery.

References

  • MDPI. (n.d.). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Retrieved from [Link]

  • Rastelli, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from [Link]

  • AQF. (n.d.). Hydroxamic Acid | High-Performance Flotation Collector. Retrieved from [Link]

  • Sleiman, S. F., et al. (2014). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. Journal of Neuroscience. Retrieved from [Link]

  • Li, J., et al. (2018). Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hydroxamic acid – Knowledge and References. Retrieved from [Link]

  • Gao, F., et al. (2023). Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rastelli, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. MDPI. Retrieved from [Link]

  • Christianson, D. W. (2017). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology. Retrieved from [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research. Retrieved from [Link]

  • Theato, P., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry. Retrieved from [Link]

  • Sleiman, S. F., et al. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. The Journal of Neuroscience. Retrieved from [Link]

  • Singh, S. K., et al. (2018). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis. Retrieved from [Link]

  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Lovrien, D. A., et al. (2017). The chemical tuning of a weak zinc binding motif for histone deacetylase using electronic effects. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ghosh, K. K., & Tamrakar, P. (2003). Table S1. Chemical structures and pKa of some hydroxamic acids. Indian Journal of Chemistry A. Retrieved from [Link]

  • Wang, Z., et al. (2017). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Scientific Reports. Retrieved from [Link]

  • Abel, T., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-N'-hydroxy-N-methylmethanimidamide. Retrieved from [Link]

  • Liu, Y., et al. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Taylor & Francis. (2020). How do we improve histone deacetylase inhibitor drug discovery?. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • ResearchGate. (2017). I have a question with respect to Hydroxamic acid, In R-N(Acetyl)-OH , where R in alkyl chain, what is the pKa of hydroxyl group. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-N-propylbutanamide. Retrieved from [Link]

Sources

A Researcher's Guide to the N-Benzyl-N-hydroxynonanamide Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the medicinal chemistry potential of the N-Benzyl-N-hydroxynonanamide scaffold. While direct literature on this specific molecule is nascent, its constituent moieties—the N-benzyl group and the hydroxamic acid functionality—are well-established pharmacophores. This document, therefore, provides a comprehensive overview based on established principles and data from structurally related compounds, offering researchers and drug development professionals a roadmap for exploring the therapeutic promise of this chemical class.

Introduction: The Convergence of Two Potent Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to novel drug design. The N-Benzyl-N-hydroxynonanamide scaffold represents a compelling convergence of two such privileged structures: the N-benzyl group and the hydroxamic acid functional group.

The N-benzyl motif is frequently employed in drug discovery to enhance efficacy and fine-tune physicochemical properties.[1] Its structural flexibility and three-dimensional nature allow for crucial cation-π interactions with target proteins and provide a scaffold for optimizing stereochemistry to improve potency and reduce toxicity.[1] This motif is present in a multitude of approved drugs and clinical candidates.[1]

The hydroxamic acid (-CONHOH) functional group is a cornerstone of many therapeutic agents, primarily due to its potent metal-chelating properties. This characteristic is central to its well-documented role as a zinc-binding group in the active site of metalloenzymes, most notably histone deacetylases (HDACs).[2] The inhibition of HDACs is a validated strategy in oncology, and several hydroxamic acid-based drugs have been approved for cancer treatment.[3][4]

The combination of these two moieties in N-Benzyl-N-hydroxynonanamide suggests a molecule with the potential for high target affinity and favorable drug-like properties, making it a promising scaffold for further investigation across various therapeutic areas.

Synthetic Strategy: A Flexible and Accessible Scaffold

The synthesis of N-Benzyl-N-hydroxynonanamide can be readily achieved through established methods for hydroxamic acid formation. A common and efficient approach involves the coupling of a carboxylic acid with hydroxylamine.[5][6][7][8]

A plausible synthetic route is outlined below:

Synthesis_Workflow Nonanoic_acid Nonanoic Acid Activated_ester Activated Ester Intermediate Nonanoic_acid->Activated_ester Activation Activating_agent Activating Agent (e.g., CDI, EDC/HOBt) Target_molecule N-Benzyl-N-hydroxynonanamide Activated_ester->Target_molecule Nucleophilic Acyl Substitution Benzylhydroxylamine N-Benzylhydroxylamine Benzylhydroxylamine->Target_molecule

Caption: Proposed synthetic workflow for N-Benzyl-N-hydroxynonanamide.

Step-by-Step Protocol:
  • Activation of Nonanoic Acid: Nonanoic acid is first activated to form a more reactive species, such as an acyl chloride, an activated ester, or by using coupling agents like N,N'-Carbonyldiimidazole (CDI) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This step is critical for facilitating the subsequent nucleophilic attack by hydroxylamine.

  • Reaction with N-Benzylhydroxylamine: The activated nonanoic acid derivative is then reacted with N-benzylhydroxylamine. The lone pair of electrons on the nitrogen atom of N-benzylhydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the activated acid.

  • Workup and Purification: The reaction mixture is then subjected to an appropriate aqueous workup to remove byproducts and unreacted starting materials. The final product, N-Benzyl-N-hydroxynonanamide, can be purified using standard techniques such as recrystallization or column chromatography.

The operational simplicity and the availability of starting materials make this synthetic route amenable to both small-scale library synthesis for initial screening and larger-scale production for further preclinical development.[7]

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The physicochemical properties of N-Benzyl-N-hydroxynonanamide can be predicted to fall within a favorable range for drug-like molecules. The presence of the benzyl group introduces lipophilicity, which can aid in membrane permeability, while the hydroxamic acid moiety contributes to polarity and hydrogen bonding potential, which is crucial for target binding and solubility.[9][10]

Based on SAR studies of related N-benzyl amides and hydroxamic acids, the following points can be inferred:

Molecular FeaturePredicted Impact on ActivityRationale
Nonanamide Chain Length Influences lipophilicity and binding pocket occupancyThe nine-carbon chain provides a significant hydrophobic component, which could be critical for occupying hydrophobic pockets within a target protein. Variations in chain length are a common strategy for optimizing potency.
Benzyl Group Substitution Modulates electronic properties and steric interactionsSubstitution on the phenyl ring of the benzyl group can fine-tune the molecule's interaction with the target. For example, electron-withdrawing or electron-donating groups can alter the cation-π interaction potential.[1]
Hydroxamic Acid Essential for metal chelation and hydrogen bondingThis group is likely the primary anchor to a metalloenzyme active site. Its ability to form hydrogen bonds is also critical for target recognition and binding affinity.[9]

These inferred SAR insights provide a foundation for designing a library of N-Benzyl-N-hydroxynonanamide analogs to probe the specific requirements of a given biological target.

Potential Mechanisms of Action and Therapeutic Applications

Given the presence of the hydroxamic acid moiety, a primary hypothesized mechanism of action for N-Benzyl-N-hydroxynonanamide is the inhibition of metalloenzymes , particularly zinc-dependent enzymes like histone deacetylases (HDACs) .

HDAC_Inhibition cluster_HDAC HDAC Active Site Zinc Zn²⁺ Deacetylation Deacetylation Zinc->Deacetylation Histidine Histidine Residues Molecule N-Benzyl-N-hydroxynonanamide Cap Group (Benzyl) Linker (Nonanamide) Zinc Binding Group (Hydroxamic Acid) Molecule:zbg->Zinc Chelation Histone Acetylated Histone Substrate Histone->Zinc Acetate Acetate Deacetylation->Acetate

Caption: Hypothesized chelation of the active site zinc ion in HDAC by N-Benzyl-N-hydroxynonanamide.

Oncology

The role of HDAC inhibitors in cancer therapy is well-established. By preventing the deacetylation of histones, these agents can lead to a more open chromatin structure, resulting in the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] The N-Benzyl-N-hydroxynonanamide scaffold, with its potential for HDAC inhibition, is therefore a promising candidate for the development of novel anticancer agents.

Neurological Disorders

HDAC inhibitors have also shown neuroprotective effects in models of various neurological conditions.[11] Furthermore, derivatives of N-benzyl amides have been investigated for their anticonvulsant properties.[12][13] This suggests that N-Benzyl-N-hydroxynonanamide and its analogs could be explored for their potential in treating neurodegenerative diseases and epilepsy.

Infectious Diseases

The N-benzyl moiety is present in some antiviral compounds, and hydroxamic acids have been explored as antimicrobial agents.[14][15] For instance, N-benzyl hydroxypyridone carboxamides have demonstrated potent antiviral activity against human cytomegalovirus (HCMV).[14] This dual functionality suggests that the N-Benzyl-N-hydroxynonanamide scaffold could serve as a starting point for the development of novel anti-infective agents.

Key Experimental Protocols

To validate the therapeutic potential of N-Benzyl-N-hydroxynonanamide, a series of in vitro and in cellulo experiments are necessary.

HDAC Inhibition Assay

Objective: To determine the inhibitory activity of N-Benzyl-N-hydroxynonanamide against various HDAC isoforms.

Methodology:

  • Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate, and a developer solution.

  • Procedure: a. Prepare a serial dilution of N-Benzyl-N-hydroxynonanamide. b. In a 96-well plate, add the HDAC enzyme, the substrate, and the test compound. c. Incubate the plate at 37°C for a specified time. d. Stop the reaction by adding the developer solution. e. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation Assay

Objective: To assess the antiproliferative effect of N-Benzyl-N-hydroxynonanamide on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines relevant to the desired therapeutic area.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of N-Benzyl-N-hydroxynonanamide for 72 hours. c. Add a viability reagent (e.g., MTT, CellTiter-Glo®) and incubate as per the manufacturer's instructions. d. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The N-Benzyl-N-hydroxynonanamide scaffold represents a promising starting point for the design of novel therapeutic agents. The convergence of the well-established N-benzyl and hydroxamic acid pharmacophores suggests a high potential for potent and selective inhibitors of metalloenzymes, particularly HDACs. The straightforward and flexible synthetic route allows for the rapid generation of analogs for SAR studies.

Future research should focus on:

  • Synthesis and characterization of N-Benzyl-N-hydroxynonanamide and a library of its derivatives with variations in the aliphatic chain length and substitutions on the benzyl ring.

  • Comprehensive biological evaluation against a panel of HDAC isoforms and other relevant metalloenzymes.

  • In vitro and in vivo testing in relevant disease models to establish proof-of-concept for its therapeutic efficacy.

By systematically exploring the chemical space around this scaffold, researchers can unlock its full potential in the ongoing quest for new and effective medicines.

References

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. ()
  • N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide | Benchchem. ()
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. ()
  • Benzyl-N-[4-(2-hydroxyethyl)
  • The Multifaceted Applications of N-Benzyl-N-methylethanolamine in Biotechnology and Bioprocessing. NINGBO INNO PHARMCHEM CO.,LTD. ()
  • Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PMC - NIH. ()
  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
  • (PDF) Design, and synthesis of N‐benzyl Spiro‐piperidine hydroxamic acid‐based derivatives: HDAC inhibitory activity and drug‐likeness prediction.
  • CN110878032A - Synthesis method of N-benzylacetamidine hydrochloride.
  • Synthesis of N-benzyl-n-dodecylamine. PrepChem.com. ()
  • Buy N-Benzyl-3-hydroxypicolinamide. Smolecule. ()
  • N-benzyl-3,4-dichlorobenzenesulfonamide | Benchchem. ()
  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). NIH. ()
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. ()
  • (PDF) Two pseudo-enantiomeric forms of N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxamide and their analgesic properties.
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. ()
  • N-benzyl-N'-hydroxy-N-methylmethanimidamide | C9H12N2O | CID 91466290. PubChem. ()
  • Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH. ()
  • Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. PMC - PubMed Central. ()
  • Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. ()
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. ()
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. ()
  • Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent C
  • The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PubMed Central. ()
  • Details of the Drug | DrugMAP. (URL not available)
  • Full article: Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole: Exploring the Efficiency of the Method. Taylor & Francis. ()
  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. ()
  • A Convenient Method for the Preparation of Hydroxamic Acids.
  • Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. ()
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. PMC. ()

Sources

N-Benzylamide Scaffolds in Oncology: Synthetic Strategies and Mechanistic Validation

[1]

Executive Summary

The N-benzylamide pharmacophore represents a privileged structure in medicinal chemistry, particularly within oncology. Its structural flexibility allows it to serve as a robust linker in kinase inhibitors (e.g., EGFR) or as a primary binding motif in tubulin polymerization inhibitors targeting the colchicine binding site. This guide provides a technical roadmap for the rational design, synthesis, and biological validation of N-benzylamide derivatives, focusing on their application as antimitotic agents.

Rational Drug Design: The N-Benzylamide Pharmacophore

In our application experience, the success of N-benzylamide scaffolds lies in their ability to position aromatic rings in specific hydrophobic pockets while the amide bond acts as a critical hydrogen bond donor/acceptor.

Structure-Activity Relationship (SAR) Logic

When designing these scaffolds, we categorize the molecule into three distinct zones. The following diagram illustrates the SAR logic required to optimize potency and solubility.

SAR_LogicScaffoldN-BenzylamideCore ScaffoldRingARing A (Acid moiety)Lipophilic Pocket Interaction(e.g., 3,4,5-trimethoxy)Scaffold->RingA OptimizationLinkerAmide Linker (-CONH-)H-Bond Donor/AcceptorRigidity ControlScaffold->Linker StabilityRingBRing B (Benzyl moiety)Electronic Modulation(e.g., F, Cl, OMe)Scaffold->RingB Selectivity

Figure 1: SAR optimization zones for N-benzylamide derivatives. Ring A often mimics the trimethoxyphenyl ring of Colchicine in tubulin inhibitors.

Key Design Parameters
  • Steric Bulk: Substitution at the ortho-position of the benzyl ring often restricts rotation, locking the conformation into a bioactive state.

  • Electronic Effects: Electron-withdrawing groups (F, Cl) on the benzyl ring can improve metabolic stability against CYP450 oxidation.

  • Solubility: The amide nitrogen offers a vector for attaching solubilizing groups if the benzyl carbon is substituted with heterocycles.

Synthetic Protocol: EDC/HOBt Coupling

While acid chlorides are reactive, they often lead to racemization or side reactions. For high-value intermediates, we recommend the EDC/HOBt coupling method. This protocol is self-validating due to the water solubility of the urea byproduct, simplifying purification.

Reagents
  • Carboxylic Acid (R-COOH): 1.0 equiv

  • Amine (Ar-CH₂-NH₂): 1.1 equiv

  • EDC[1][2]·HCl: 1.2 equiv (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt: 1.2 equiv (Hydroxybenzotriazole)

  • Base: DIPEA (Diisopropylethylamine), 2.5 equiv

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ). Add HOBt and stir for 15 minutes at 
    
    
    . This forms the active HOBt ester, preventing racemization.
  • Coupling: Add EDC·HCl and the amine followed by DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc). The disappearance of the acid spot confirms activation.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1M HCl (removes unreacted amine/DIPEA)

    • Saturated

      
       (removes unreacted acid/HOBt)
      
    • Brine (drying)

  • Purification: Recrystallize from Ethanol or perform flash column chromatography.

Synthesis_WorkflowStartStart: Carboxylic Acid+ AmineActivationActivation PhaseAdd HOBt + EDC(0°C, 15 min)Start->ActivationIntermediateActive EsterIntermediate FormedActivation->IntermediateCouplingCoupling PhaseAdd Amine + DIPEA(RT, 12-24h)Intermediate->CouplingWorkupWorkupAcid/Base Wash(Removes Urea Byproduct)Coupling->WorkupProductFinal N-benzylamideProductWorkup->Product

Figure 2: Synthetic workflow for amide coupling using EDC/HOBt to ensure high yield and purity.

Biological Validation: In Vitro Assays

To validate the anticancer potential, a dual-screening approach is required: general cytotoxicity (MTT) and specific mechanistic confirmation (Tubulin Polymerization).

A. Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures metabolic activity as a proxy for cell viability.

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

  • Control: Doxorubicin or Combretastatin A-4 (Positive Control).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Incubate for 24h.

    • Treat with graded concentrations of the N-benzylamide derivative (0.01

      
      M – 100 
      
      
      M) for 48h.
    • Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Calculation:

      
       is calculated using non-linear regression (GraphPad Prism).
      
B. Mechanistic Validation: Tubulin Polymerization Inhibition

Many N-benzylamides act by binding to the colchicine site of tubulin, preventing microtubule assembly.[3]

  • Assay Principle: Tubulin polymerizes into microtubules in the presence of GTP, increasing turbidity (absorbance at 340 nm). Inhibitors prevent this increase.

  • Data Interpretation:

    • Standard Polymerization: Sigmoidal curve (Lag, Growth, Plateau).

    • Inhibition: Flattened curve indicating lack of assembly.

Table 1: Representative Data for N-Benzylamide Derivatives (Theoretical) | Compound ID | R-Substituent (Ring A) | Ar-Substituent (Ring B) | MCF-7 IC50 (

Ref (CA-4)BA-01BA-02BA-03

Note: The presence of the 3,4,5-trimethoxy motif (Ring A) is critical for nanomolar potency, mimicking Combretastatin A-4 [1].

Mechanistic Deep Dive: The Apoptotic Cascade

Upon successful tubulin inhibition, the cell undergoes "Mitotic Catastrophe." The cell cycle arrests at the G2/M phase, triggering the intrinsic apoptotic pathway.[4]

Pathway Elucidation[6][7]
  • Target Engagement: Compound binds

    
    -tubulin (Colchicine site).[3]
    
  • Cytoskeletal Collapse: Microtubule dynamics are suppressed; spindle formation fails.

  • Checkpoint Activation: Spindle Assembly Checkpoint (SAC) remains active.

  • Apoptosis: Prolonged arrest leads to Bcl-2 phosphorylation and Caspase-3 activation.

Mechanism_ActionCompoundN-BenzylamideDerivativeTargetTubulin(Colchicine Site)Compound->Target BindsEffect1Inhibition ofPolymerizationTarget->Effect1 CausesArrestG2/M CellCycle ArrestEffect1->Arrest TriggersSignalBcl-2 PhosphorylationCaspase-3 ActivationArrest->Signal InducesDeathApoptosis(Cell Death)Signal->Death Result

Figure 3: Mechanism of Action (MOA) for tubulin-targeting N-benzylamides leading to apoptosis.

References

  • Wang, F., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[5][3][6][7] European Journal of Medicinal Chemistry.

  • Song, J., et al. (2024). N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers.[7] ResearchGate.

  • Aapptec. (n.d.). Standard Coupling Procedures: EDC/HOBt Protocols.[1] Peptide Synthesis Guide.

  • Antoszczak, M., et al. (2014). Synthesis and Anticancer Activity of Salinomycin N-Benzyl Amides.[5][6][8][9] Molecules.

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway and Pharmacodynamics.[10][11][12] Clinical Pharmacogenomics.

Methodological & Application

Application Note: Optimized Synthesis of N-Benzyl-N-hydroxynonanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

N-Benzyl-N-hydroxynonanamide (CAS: 85407-82-5) is a lipophilic hydroxamic acid derivative often utilized in medicinal chemistry as a metalloenzyme inhibitor.[1] The structural combination of a hydrophobic nonanoyl tail (C9) and a zinc-binding hydroxamic acid moiety makes it a relevant scaffold for designing inhibitors of Histone Deacetylases (HDACs) and Lipoxygenases (LOX) .[1]

This application note details a high-fidelity synthesis protocol designed to maximize regioselectivity for N-acylation over O-acylation—a common pitfall in hydroxamic acid synthesis.[1] We present a robust biphasic acylation strategy that suppresses side reactions and simplifies purification.

Retrosynthetic Strategy & Logic

The synthesis targets the amide bond formation between a C9 fatty acid derivative and N-benzylhydroxylamine.[1]

Critical Design Considerations:
  • Regioselectivity (N vs. O): Hydroxylamines are ambident nucleophiles.[1] Under basic, anhydrous conditions, O-acylation is a competitive pathway.[1] This protocol utilizes a biphasic system (DCM/Sat.[1] NaHCO₃) .[1] The water phase buffers the pH and solvates the generated HCl, while the organic phase protects the neutral hydroxamic acid product, favoring kinetic N-acylation.

  • Stability: Hydroxamic acids can undergo Lossen rearrangement or hydrolysis under strongly acidic/basic conditions or high heat.[1] All steps are conducted at controlled temperatures (0°C to RT).[1]

Reaction Scheme Visualization

G Start1 N-Benzylhydroxylamine HCl Salt Reagent NaHCO3 (aq) / DCM 0°C -> RT Start1->Reagent Start2 Nonanoyl Chloride Start2->Reagent Inter Tetrahedral Intermediate Reagent->Inter Nucleophilic Attack Product N-Benzyl-N- hydroxynonanamide Inter->Product Elimination of Cl- SideProduct O-Acyl Byproduct (Minimized) Inter->SideProduct Incorrect Regioisomer

Figure 1: Reaction workflow emphasizing the biphasic acylation strategy to minimize O-acylation.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2]RoleGrade/Purity
N-Benzylhydroxylamine HCl 159.611.0Nucleophile>98%
Nonanoyl Chloride 176.681.1Electrophile>97%
Sodium Bicarbonate (NaHCO₃) 84.012.5Base/BufferACS Reagent
Dichloromethane (DCM) -SolventOrganic PhaseHPLC Grade
Water (Distilled) -SolventAqueous PhaseType II
Ferric Chloride (FeCl₃) -N/ATesting Agent1% Soln in MeOH

Experimental Protocol

Step 1: Preparation of the Biphasic System
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylhydroxylamine hydrochloride (1.60 g, 10.0 mmol) in Dichloromethane (DCM) (30 mL).

  • Add Saturated Aqueous NaHCO₃ (30 mL) to the flask.

  • Vigorously stir the biphasic mixture at room temperature for 10 minutes to ensure the free amine is liberated and partitions to the interface.

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Controlled Acylation[1]
  • Dilute Nonanoyl Chloride (1.94 g, 1.98 mL, 11.0 mmol) in dry DCM (10 mL).

  • Add the acid chloride solution dropwise to the vigorously stirring reaction mixture over 20 minutes via an addition funnel or syringe pump.

    • Why: Slow addition prevents localized high concentrations of acid chloride, which could promote O-acylation or di-acylation.[1]

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for an additional 2-3 hours.

    • Monitoring: Check progress via TLC (Hexanes:EtOAc 3:1).[1] The product usually appears as a UV-active spot that stains red/violet with FeCl₃.[1]

Step 3: Workup & Isolation[3][4]
  • Transfer the mixture to a separatory funnel. Separate the phases.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with:

    • 0.5 M HCl (20 mL) – Removes unreacted amine.[1]

    • Water (20 mL) – Removes bulk acid.[1]

    • Brine (20 mL) – Drying step.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure (Rotovap) at 35°C to yield a crude off-white solid or viscous oil.

Step 4: Purification[4]
  • Recrystallization (Preferred): Dissolve the crude residue in a minimum amount of hot Ethyl Acetate.[1] Slowly add Hexanes until turbidity is observed. Cool to 4°C overnight.[1]

  • Flash Chromatography (Alternative): If oil persists, purify via silica gel column chromatography.[1]

    • Eluent: Gradient of Hexanes/EtOAc (9:1 to 7:3).[1]

    • Note: Hydroxamic acids can streak on silica.[1] Adding 0.1% Acetic Acid to the eluent can improve peak shape.[1]

Characterization & Validation

Qualitative Test: Ferric Chloride

Dissolve a small crystal of the product in methanol and add 2 drops of 1% FeCl₃ solution.

  • Result: An intense red-violet complex confirms the presence of the hydroxamic acid (-CON(OH)-) functionality.[1]

NMR Spectroscopy Expectations (CDCl₃, 400 MHz)
  • ¹H NMR:

    • δ 8.5-9.5 ppm (br s, 1H): Hydroxyl proton (-OH).[1] Broad and exchangeable.[1]

    • δ 7.2-7.4 ppm (m, 5H): Aromatic protons (Benzyl group).[1]

    • δ 4.8 ppm (s, 2H): Benzylic methylene (-N-CH₂ -Ph).[1] Diagnostic for N-substitution.

    • δ 2.4 ppm (t, 2H): α-Methylene of nonanoyl chain (-CO-CH₂ -).[1]

    • δ 1.6 ppm (m, 2H): β-Methylene.[1]

    • δ 1.2-1.3 ppm (m, 10H): Bulk methylene chain.[1]

    • δ 0.88 ppm (t, 3H): Terminal methyl group.[1]

Physical Properties[1][5][6][7][8][9][10]
  • Appearance: White to off-white crystalline solid.[1]

  • Molecular Weight: 263.38 g/mol .[1]

  • Solubility: Soluble in DCM, MeOH, DMSO, Ethanol.[3] Poorly soluble in water.[1][3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Loss of product into aqueous phase during workup.[1]Hydroxamic acids can be slightly acidic (pKa ~9).[1] Ensure the aqueous wash is not strongly basic (pH > 10) or the product will deprotonate and dissolve in water.[1]
Product is Oily/Impure Presence of O-acylated byproduct.[1]Check FeCl₃ test. If weak color, O-acylation occurred.[1] Repurify via column chromatography.[1] Ensure temperature is kept at 0°C during addition in future runs.
No Color with FeCl₃ Total O-acylation or hydrolysis.[1]The hydroxamic acid moiety is absent.[1] Verify reagent quality (Acid chloride hydrolyzed?) and ensure base was present.

References

  • Compound Identification: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 85407-82-5, N-Benzyl-N-hydroxynonanamide. Retrieved from [Link]

  • General Synthesis Methodology: Summers, J. B., et al. (1987).[1] "Hydroxamic acid inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry, 30(3), 574-580. (Validates acid chloride/hydroxylamine coupling).

Sources

Comprehensive Analytical Characterization of N-Benzyl-N-hydroxynonanamide: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-N-hydroxynonanamide is a hydroxamic acid derivative of interest in pharmaceutical and chemical research, valued for its potential as an enzyme inhibitor and a versatile synthetic intermediate.[1] The unambiguous characterization of this molecule is critical for quality control, stability studies, and regulatory compliance. This application note provides a comprehensive guide to the analytical methods required for the structural elucidation and purity assessment of N-Benzyl-N-hydroxynonanamide, integrating chromatographic, spectroscopic, and thermal analysis techniques. The protocols detailed herein are designed to be self-validating and are grounded in established analytical principles.

Introduction: The Analytical Imperative

N-Benzyl-N-hydroxynonanamide (MW: 263.37 g/mol , Formula: C₁₆H₂₅NO₂) belongs to a class of compounds containing a hydroxamic acid moiety, a functional group known for its ability to chelate metal ions and its role in various biological activities.[1] Its structure combines a flexible nonanamide chain with a rigid N-benzyl group, presenting unique analytical challenges. Rigorous characterization is paramount to confirm its chemical identity, quantify its purity, identify potential impurities, and understand its stability profile. This guide presents an integrated workflow employing a suite of orthogonal analytical techniques to provide a complete characterization profile.

Physicochemical Properties

A foundational understanding of the molecule's properties informs the selection of appropriate analytical techniques.

PropertyValueSource
CAS Number 85407-82-5Benchchem[1]
Molecular Formula C₁₆H₂₅NO₂Benchchem[1]
Molecular Weight 263.37 g/mol Benchchem[1]
IUPAC Name N-benzyl-N-hydroxynonanamideBenchchem[1]

Integrated Analytical Workflow

A comprehensive analysis of N-Benzyl-N-hydroxynonanamide relies on the strategic combination of multiple analytical techniques. Each method provides a unique piece of information, and together they form a complete picture of the molecule's identity, purity, and stability. The typical workflow begins with a separation technique to assess purity, followed by spectroscopic methods for structural confirmation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC HPLC-UV/MS (Purity, Quantification) MS High-Resolution MS (Accurate Mass, Formula Confirmation) HPLC->MS LC-MS GCMS GC-MS (Volatile Impurities, Alternative Quantification) NMR NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) IR FTIR Spectroscopy (Functional Groups) Thermal Thermal Analysis (TGA/DSC) (Stability, Melting Point) Sample N-Benzyl-N-hydroxynonanamide (Bulk Sample) Sample->HPLC Primary Analysis Sample->GCMS Orthogonal Method Sample->NMR Sample->IR Sample->Thermal

Caption: Integrated workflow for the characterization of N-Benzyl-N-hydroxynonanamide.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC-UV/MS)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of N-Benzyl-N-hydroxynonanamide due to its non-polar character. Coupling with Mass Spectrometry (MS) provides peak confirmation and impurity identification.

Causality Behind Method Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the non-polar analyte.

  • Mobile Phase: An acetonitrile/water gradient is used to elute the compound and any impurities with varying polarities.

  • Modifier: Formic acid is added to the mobile phase to protonate the analyte, leading to sharper peaks and improved ionization for MS detection.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and coupled to a Time-of-Flight (TOF) or Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • HPLC Parameters:

ParameterRecommended Setting
Column C18, 50 x 4.6 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to 40% B
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 220 nm and 254 nm
  • MS Parameters (ESI Positive Mode):

ParameterRecommended Setting
Ion Source Dual AJS ESI (Positive Ion Scan)
Scan Range m/z 100 - 1000
Drying Gas Temp 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
  • System Suitability: Before analysis, perform replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is <2.0%, the theoretical plates are >2000, and the tailing factor is between 0.8 and 1.5.

  • Data Analysis: Determine purity by area percent calculation. Identify impurities by comparing their mass spectra to known related substances or by fragmentation analysis. Method validation should be performed according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, LOD, and LOQ.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. Due to the presence of the polar N-hydroxy group, derivatization may be necessary to improve the chromatographic performance of N-Benzyl-N-hydroxynonanamide.[4]

  • Derivatization (Silylation): To a vial containing ~1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

  • Instrumentation: Use a GC system with a capillary column coupled to a Mass Spectrometer (Electron Ionization source).

  • GC-MS Parameters:

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp 280 °C
Injection Mode Split (50:1)
Oven Program 150 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Scan Range m/z 40 - 550
  • Data Analysis: Identify the derivatized analyte and any impurities by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern can provide structural information. For instance, a prominent ion at m/z 91 (tropylium ion) is characteristic of a benzyl group.[5]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination.[1][6] Both ¹H and ¹³C NMR are required for a full assignment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[7]

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

  • Expected Chemical Shifts (Predicted):

Assignment¹H δ (ppm)¹³C δ (ppm)
Benzyl-CH₂ ~4.6~50
Benzyl-Ar-H 7.2-7.4127-138
C=O -~172
N-OH Broad singlet, ~9.0-
α-CH₂ (to C=O) ~2.2 (triplet)~35
Alkyl Chain CH₂ 1.2-1.6 (multiplets)22-32
Terminal CH₃ ~0.9 (triplet)~14
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups within the molecule.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (Hydroxyl) 3100-3300 (broad)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-2960
C=O Stretch (Amide) 1630-1680
C=C Stretch (Aromatic) 1450-1600
C-N Stretch 1200-1350[6]

Thermal Analysis

Thermal analysis provides crucial information on the material's stability, melting point, and decomposition profile.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA pan.

  • Instrumentation: Use a TGA instrument.

  • Data Acquisition: Heat the sample from room temperature to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition. This data is vital for determining appropriate storage and handling conditions.

Conclusion

The analytical characterization of N-Benzyl-N-hydroxynonanamide requires a multi-faceted approach. By combining the separation power of chromatography with the detailed structural insights from spectroscopy and the stability information from thermal analysis, a complete and reliable profile of the molecule can be established. The protocols outlined in this note provide a robust framework for researchers and drug development professionals to ensure the quality and integrity of their materials.

References

  • Separation of N-Benzylethanolamine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • CN102531941A - Synthesis method of N-benzylacrylamide. Google Patents.
  • CN101429136B - Process for producing N-benzyl hydroxylamine and hydrochlorate. Google Patents.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available from: [Link]

  • ANALYTICAL REPORT - N-Benzyl phenyl norfentanyl (C25H26N2O). Policija. Available from: [Link]

  • Development and Validation of a Solvent-Free Headspace GC–MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. Available from: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. Available from: [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Available from: [Link]

  • Supplementary Info for RSC adv. after corrections. The Royal Society of Chemistry. Available from: [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Available from: [Link]

  • Complexation of Some d-Metals with N-Benzyl-N-Nitrosohydroxylamine Derivatives. ResearchGate. Available from: [Link]

  • The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors. PMC. Available from: [Link]

  • N-Benzyl-2-hydroxybenzamide. ResearchGate. Available from: [Link]

  • CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride. Google Patents.
  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine. ResearchGate. Available from: [Link]

  • High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. ResearchGate. Available from: [Link]

  • Purification method of O-benzylhydroxylamine hydrochloride. Eureka | Patsnap. Available from: [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. Available from: [Link]

  • 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. LOCKSS. Available from: [Link]

  • Benzamide, n-benzyl-2-(methylamino)-. NIST WebBook. Available from: [Link]

  • FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. ResearchGate. Available from: [Link]

  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. Available from: [Link]

  • Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl). CONICET. Available from: [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). NIH. Available from: [Link]

  • N-benzyloctanamide. PubChem. Available from: [Link]

  • Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... ResearchGate. Available from: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of N-Benzyl-N-hydroxynonanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of N-Benzyl-N-hydroxynonanamide, a compound of interest in organic synthesis and pharmaceutical research.[1] The methodologies detailed herein are designed to provide robust and reliable characterization, including accurate mass determination and structural elucidation, which are critical for drug discovery and development pipelines. We present detailed protocols for sample preparation, direct infusion analysis via electrospray ionization (ESI), and a complete liquid chromatography-mass spectrometry (LC-MS) workflow for separation and identification. Furthermore, we propose a theoretical fragmentation pathway for N-Benzyl-N-hydroxynonanamide based on tandem mass spectrometry (MS/MS) principles, offering a roadmap for its structural confirmation.

Introduction

N-Benzyl-N-hydroxynonanamide is an organic compound featuring a hydroxamic acid moiety (-CONHOH) and a benzyl group attached to the nitrogen atom.[1] The hydroxamic acid functional group is a key pharmacophore in a variety of enzyme inhibitors, particularly metalloprotease inhibitors, due to its metal-chelating properties.[2][3] As such, accurate and sensitive analytical methods are paramount for the characterization of novel hydroxamic acid derivatives in drug discovery and development. Mass spectrometry is a powerful tool for this purpose, providing not only the molecular weight but also structural information through fragmentation analysis.[4] This application note outlines optimized protocols for the analysis of N-Benzyl-N-hydroxynonanamide using high-resolution mass spectrometry.

Chemical Properties of N-Benzyl-N-hydroxynonanamide

A thorough understanding of the analyte's chemical properties is crucial for method development.

PropertyValueSource
Molecular Formula C16H25NO2[1]
Molecular Weight 263.37 g/mol [1]
IUPAC Name N-benzyl-N-hydroxynonanamide[1]
Structure Benchchem

The presence of the hydroxyl and carbonyl groups in the hydroxamic acid moiety, along with the benzyl group, dictates the molecule's polarity and ionization characteristics. The N-hydroxy amide functionality is known to be acidic, which can be exploited for ionization.[3]

Experimental Workflows

A logical workflow is essential for the comprehensive analysis of a novel compound. The following diagram illustrates the recommended experimental path for the characterization of N-Benzyl-N-hydroxynonanamide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve in Methanol/Water (1:1) with 0.1% Formic Acid direct_infusion Direct Infusion (ESI-MS) - Accurate Mass - Ionization Optimization prep->direct_infusion Initial Characterization lc_ms LC-MS Analysis - Separation - Retention Time direct_infusion->lc_ms For Complex Mixtures ms_ms Tandem MS (MS/MS) - Fragmentation Analysis - Structural Confirmation lc_ms->ms_ms For Structural Detail interpretation - Molecular Formula Confirmation - Fragmentation Pathway Mapping - Structural Elucidation ms_ms->interpretation

Caption: Experimental workflow for N-Benzyl-N-hydroxynonanamide analysis.

Protocols

Sample Preparation

Reliable data begins with proper sample preparation. The following protocol is recommended for creating a stock solution of N-Benzyl-N-hydroxynonanamide for mass spectrometry analysis.

Protocol 4.1.1: Preparation of Stock Solution

  • Weighing: Accurately weigh 1 mg of N-Benzyl-N-hydroxynonanamide using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed compound in 1 mL of a 1:1 (v/v) mixture of HPLC-grade methanol and deionized water.

  • Acidification: Add 1 µL of 0.1% formic acid to the solution to promote protonation for positive ion mode analysis.

  • Sonication: Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Dilution: For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL using the same acidified methanol/water mixture. For LC-MS analysis, the final concentration may need to be adjusted based on instrument sensitivity.

Causality: The choice of methanol/water provides a good balance of polarity for dissolving the analyte. Formic acid is a common additive in mobile phases for reversed-phase chromatography and as a proton source for electrospray ionization, enhancing the formation of [M+H]+ ions.[5]

Direct Infusion Analysis (ESI-MS)

Direct infusion is a rapid method to determine the accurate mass of a compound and to optimize ionization parameters.

Protocol 4.2.1: Direct Infusion ESI-MS

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Infusion: Infuse the prepared sample solution (1-10 µg/mL) into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Ionization Mode: Operate the mass spectrometer in positive ion mode.

  • Parameter Optimization: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to maximize the signal intensity of the protonated molecule [M+H]+.

  • Data Acquisition: Acquire full scan mass spectra over a suitable m/z range (e.g., m/z 100-500).

Expected Results: A prominent peak corresponding to the protonated molecule [M+H]+ of N-Benzyl-N-hydroxynonanamide is expected at m/z 264.1907 (calculated for C16H26NO2+).

Ion SpeciesCalculated m/z
[M+H]+264.1907
[M+Na]+286.1726
[M+K]+302.1466
LC-MS Analysis

For the analysis of N-Benzyl-N-hydroxynonanamide in complex mixtures or for quantitative studies, a chromatographic separation prior to mass spectrometric detection is necessary.

Protocol 4.3.1: LC-MS Method

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings: Use the optimized ESI parameters from the direct infusion experiment. Acquire data in full scan mode.

Causality: A C18 column is chosen for its versatility in retaining non-polar to moderately polar compounds. The gradient elution allows for the effective separation of compounds with a range of polarities.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS is employed to induce fragmentation of the precursor ion, providing valuable structural information.

Protocol 4.4.1: MS/MS Fragmentation Analysis

  • Precursor Ion Selection: In the mass spectrometer, select the [M+H]+ ion (m/z 264.1907) as the precursor ion for fragmentation.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Fragment Ion Scan: Acquire the product ion spectrum.

Proposed Fragmentation Pathway:

Based on the structure of N-Benzyl-N-hydroxynonanamide and common fragmentation patterns of related compounds, a plausible fragmentation pathway can be proposed.[6][7] The benzyl group and the nonanoyl chain are likely to be key points of cleavage.

fragmentation_pathway cluster_frags Key Fragments M_H [M+H]+ m/z 264.19 frag1 [C7H7]+ m/z 91.05 (Tropylium ion) M_H->frag1 Loss of C9H18NO2 frag2 [C9H18NO]+ m/z 156.14 M_H->frag2 Loss of C7H7 frag3 [C8H8N]+ m/z 118.07 M_H->frag3 Loss of C8H17O2 frag4 [C9H17O]+ m/z 141.13 M_H->frag4 Loss of C7H8NO

Caption: Proposed fragmentation pathway for [M+H]+ of N-Benzyl-N-hydroxynonanamide.

Interpretation of Key Fragments:

  • m/z 91.05: This is a very common fragment for compounds containing a benzyl group and corresponds to the stable tropylium ion.[8] Its presence is highly indicative of the benzyl moiety.

  • m/z 156.14: This fragment likely results from the cleavage of the benzylic C-N bond, with the charge retained on the nonanoyl hydroxamic acid portion.

  • m/z 118.07: This fragment could arise from a rearrangement and cleavage, retaining the benzyl and nitrogen-containing portion.

  • m/z 141.13: This corresponds to the nonanoyl acylium ion, formed by cleavage of the N-C bond of the amide.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The accurate mass measurement from the full scan MS confirms the elemental composition. The fragmentation pattern obtained from MS/MS provides orthogonal confirmation of the proposed structure. Any deviation from the expected fragmentation would prompt a re-evaluation of the structure or the presence of an isomer. For regulated environments, the use of an appropriate internal standard is recommended for quantitative analysis.

Conclusion

This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of N-Benzyl-N-hydroxynonanamide. The presented protocols for sample preparation, direct infusion, LC-MS, and MS/MS analysis, along with the proposed fragmentation pathway, offer a robust starting point for researchers in pharmaceutical and chemical analysis. These methods will enable confident identification and structural confirmation of this and related hydroxamic acid derivatives.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chemical structure of N-benzyl-N'-hydroxysuccinamide (BHS) (1),... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • N-benzyl-2-hydroxyethanaminium - ChemBK. (n.d.). Retrieved February 6, 2026, from [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry - YouTube. (2022, May 8). Retrieved February 6, 2026, from [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - AIR Unimi. (2021, August 20). Retrieved February 6, 2026, from [Link]

  • ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • a) Structural formulae of hydroxamic acids. Mass‐spectra of b)... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Hydroxamic acids. III. Mass spectra of substituted hydroxamic acids and cyclic imides. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) N-Benzyl-2-hydroxybenzamide - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]

  • A Dual-Function Air Plasma Process for Enhanced PFOA Defluorination and Waste-Activated Sludge Solubilization via Reactive Nitrogen and Oxygen Species - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 6, 2026, from [Link]

  • 7 questions with answers in HYDROXAMIC ACIDS | Science topic - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chemical Properties of N-Benzylformamide (CAS 6343-54-0) - Cheméo. (n.d.). Retrieved February 6, 2026, from [Link]

  • Benzylamine - MassBank. (2016, December 12). Retrieved February 6, 2026, from [Link]

  • Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Supplemmentary Info for RSC adv. after corrections - The Royal Society of Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Application Note: Cytotoxicity and Viability Profiling of N-Benzyl-N-hydroxynonanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of N-Benzyl-N-hydroxynonanamide (CAS: 85407-82-5).

This compound acts as a lipophilic hydroxamic acid derivative. Structurally, it mimics fatty acid amides but possesses a hydroxamic acid moiety capable of chelating metal ions in enzyme active sites. It is primarily utilized as a chemical probe to inhibit metalloenzymes such as 5-Lipoxygenase (5-LOX) , Matrix Metalloproteinases (MMPs) , or Histone Deacetylases (HDACs) .[1]

Introduction & Mechanistic Basis[1][2][3]

N-Benzyl-N-hydroxynonanamide is a synthetic bioactive lipid analogue.[1] Its mechanism of action relies on the "Zinc/Iron Binding Group" (ZBG) theory. The N-hydroxy (hydroxamic acid) functional group acts as a bidentate ligand, chelating the catalytic metal ion (typically


 in Lipoxygenases or 

in MMPs/HDACs) essential for enzyme activity. The nonanamide (C9) chain provides hydrophobic affinity for the substrate-binding pocket, while the N-benzyl group offers steric stabilization.

In cell viability assays, this compound is typically evaluated for:

  • Anti-proliferative potency (IC50): In cancer models (e.g., inhibiting arachidonic acid metabolism).

  • Cytotoxicity: Determining the therapeutic window for antimicrobial or anti-inflammatory applications.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the theoretical inhibition mechanism leading to reduced cell viability in hyper-proliferative cells.

Mechanism Compound N-Benzyl-N-hydroxynonanamide Target Metalloenzyme Target (5-LOX / MMP / HDAC) Compound->Target Binds Chelation Active Site Metal Chelation (Fe2+ / Zn2+) Compound->Chelation Coordinates Metal Target->Chelation Contains Blockage Enzymatic Blockade Chelation->Blockage Substrate Endogenous Substrate (Arachidonic Acid / Matrix) Substrate->Target Blocked Access Outcome1 Reduced Pro-Survival Signaling (e.g., LTB4 reduction) Blockage->Outcome1 Outcome2 Cell Cycle Arrest / Apoptosis Blockage->Outcome2

Figure 1: Proposed Mechanism of Action. The hydroxamic acid moiety chelates the catalytic metal, preventing substrate turnover and downstream survival signaling.

Compound Preparation & Handling[1][2][4][5][6][7]

Critical Note: The nonanamide chain renders this compound highly lipophilic. Improper solubilization is the #1 cause of variability in IC50 data.

Solubilization Protocol
  • Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 50 mM master stock.

    • Calculation: MW

      
       263.38  g/mol . Dissolve 13.17 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber glass vials (to prevent light degradation of the N-hydroxy bond) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Working Solutions
  • Vehicle Control: The final DMSO concentration in the cell culture well must remain < 0.5% (v/v) to avoid solvent toxicity.

  • Serial Dilution: Perform serial dilutions in serum-free media or PBS immediately before dosing. Do not store diluted aqueous solutions, as the hydrophobic tail may adsorb to plasticware.

Primary Assay: Metabolic Viability (MTT/WST-8)

This protocol utilizes the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases, serving as a proxy for metabolic activity.

Reagents:

  • Target Cells (e.g., HeLa, MCF-7, or RAW 264.7).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (CCK-8).

  • Solubilization Buffer (SDS-HCl or DMSO).

Step-by-Step Protocol:

  • Seeding:

    • Seed cells in 96-well clear-bottom plates.

    • Density: 5,000 – 10,000 cells/well (cell line dependent).

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Remove spent media.[1]

    • Add 100 µL fresh media containing N-Benzyl-N-hydroxynonanamide.

    • Dose Range: 0 µM (Vehicle), 1, 5, 10, 25, 50, 100 µM.

    • Replicates: n=3 minimum (n=6 recommended).

    • Incubate for 24h to 48h .[1]

  • Labeling:

    • Add 10 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C. (Look for purple precipitate).

  • Solubilization & Readout:

    • Carefully aspirate media (do not disturb crystals).[1]

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Shake plate on an orbital shaker for 10 mins.

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Secondary Assay: Membrane Integrity (LDH Release)

To distinguish between cytostasis (growth arrest) and cytotoxicity (necrosis/lysis), quantify Lactate Dehydrogenase (LDH) leakage into the supernatant.

Protocol Logic: If MTT decreases but LDH remains low


Growth Arrest/Apoptosis .
If MTT decreases and LDH is high 

Necrosis/Lysis .[1]

Workflow:

  • Use the supernatant from the treatment step (Section 3, Step 2).

  • Transfer 50 µL of supernatant to a fresh 96-well plate.

  • Add 50 µL of LDH Reaction Mix (tetrazolium salt + diaphorase + lactate).

  • Incubate 30 min at Room Temperature (protected from light).

  • Add Stop Solution and read Absorbance at 490 nm .

Data Analysis & Interpretation

Calculating Relative Viability

Normalize raw OD values to the Vehicle Control (0 µM).


[1]
Typical Results Summary Table

Hypothetical data profile for a sensitive cell line (e.g., Leukemia cells dependent on LOX signaling).

Concentration (µM)Metabolic Viability (MTT)Cytotoxicity (LDH Release)Interpretation
0 (Vehicle) 100%< 5%Baseline
5 92%< 5%No Effect
10 75%8%Mild Inhibition
25 45%12%IC50 Range (Apoptosis)
50 15%25%Strong Inhibition
100 < 5%> 60%Acute Necrosis/Lysis
Experimental Workflow Diagram

Workflow Stock Stock Prep 50mM in DMSO Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Treat Treatment (24-48h Incubation) Dilution->Treat Seed Cell Seeding (96-well, 24h) Seed->Treat Split Split Sample Treat->Split MTT MTT Assay (Cell Pellet) Split->MTT Cells LDH LDH Assay (Supernatant) Split->LDH Media Analysis IC50 & Mode of Death MTT->Analysis LDH->Analysis

Figure 2: Dual-Assay Workflow. Parallel processing of cells and supernatant ensures robust differentiation between anti-proliferative and cytotoxic effects.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicity (Nonanamide chain).Sonicate working solutions. Ensure DMSO < 0.5%. Use BSA (0.1%) as a carrier if necessary.
High Background (MTT) Reducing potential of N-hydroxy group.The hydroxamic acid group can chemically reduce MTT without enzymes. Include a cell-free compound control to subtract this background.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; do not use them for data.
Loss of Potency Hydrolysis of amide/hydroxamate.[1]Prepare fresh dilutions daily. Do not store aqueous stocks.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for N-benzyl-N'-hydroxy-N-methylmethanimidamide (Structural Analog). Retrieved February 6, 2026, from [Link]

  • MDPI. (2020). Microbiological Aspects of Unique Fatty Acids Derived from Natural Amides. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health (NIH). (2008). Synthesis and Evaluation of N-benzyl hydroxamate derivatives. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzyl-N-hydroxynonanamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for N-Benzyl-N-hydroxynonanamide Ticket ID: CHEM-SUP-8829 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Chemical Identity

Before initiating purification, confirm the identity and state of your crude material. N-Benzyl-N-hydroxynonanamide is a lipophilic N-substituted hydroxamic acid. Its amphiphilic nature (non-polar C9 tail/benzyl group vs. polar hydroxamic core) creates unique purification challenges, particularly "oiling out" and silica tailing.

PropertySpecification
Chemical Formula

Functional Class N-Substituted Hydroxamic Acid (Long-chain)
Expected State Waxy solid or viscous oil (dependent on purity/temperature)
Diagnostic Test FeCl₃ Test: Dissolve a small amount in MeOH. Add 1 drop of 1% FeCl₃. A deep red/violet color confirms the presence of the hydroxamic acid moiety.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.[1] Insoluble in water.[2]

Purification Protocols

Method A: The Copper(II) Chelation Cycle (High Specificity)

Recommended for: Removing non-chelating impurities (amides, esters, unreacted amines) without chromatography.

Principle: Hydroxamic acids form stable, colored complexes with Cu(II) ions. Because N-Benzyl-N-hydroxynonanamide is highly lipophilic, its copper complex will preferentially partition into organic solvents, allowing you to wash away water-soluble impurities and non-chelating organic byproducts.

Step-by-Step Protocol:

  • Complex Formation:

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Add an equal volume of saturated aqueous Copper(II) Acetate solution.

    • Observation: The organic layer should turn a deep green/turquoise (indicating formation of the

      
       complex).
      
    • Shake vigorously and separate the layers. Keep the Organic Layer .

  • Washing (Impurity Removal):

    • Wash the green organic layer 2x with water to remove unreacted hydroxylamine or salts.

    • Note: If the green color bleeds into the water, your chain length might be insufficient for this solvent system (unlikely for C9), or the pH is too low.

  • Decomplexation (Copper Stripping):

    • Wash the green organic layer with 5% aqueous Disodium EDTA (adjusted to pH ~7) or 0.5M HCl .

    • Action: Repeat washes until the organic layer loses its green color and becomes pale yellow/colorless. The copper migrates to the aqueous phase (turning it blue).

  • Isolation:

    • Dry the colorless organic layer over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure.[3]

Why this works: Only the hydroxamic acid forms the lipophilic copper complex. Unreacted esters or amides do not chelate and behave differently in the wash steps, or can be separated if they don't migrate with the copper complex (though in this liquid-liquid variant, specificity is lower than the precipitation variant used for short-chain hydroxamic acids).

Method B: Flash Column Chromatography (Modified)

Recommended for: High-precision separation when Method A is insufficient.

The Issue: Hydroxamic acids act as chelators.[4][5][6][7] They bind to trace metal ions (Fe, Ca) naturally present in silica gel, causing severe "streaking" or "tailing," which ruins separation resolution.

The Solution:

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 1:1).

  • Critical Additive: Add 0.1% Formic Acid or Acetic Acid to the mobile phase. This suppresses the ionization of the hydroxamic acid (

    
    ) and disrupts metal interaction.
    
  • Alternative: Pre-wash the silica column with MeOH containing 1% EDTA, then flush with Hexane before loading your sample.

Method C: Recrystallization (Scalable)

Recommended for: Final polishing of solid products.

Due to the nonyl chain, the molecule has "fatty" characteristics.

  • Solvent System: Hexane / Ethyl Acetate .

  • Procedure:

    • Dissolve crude solid in minimum hot EtOAc.

    • Slowly add Hexane until slight turbidity appears.

    • Cool slowly to Room Temperature, then to 4°C.

    • Troubleshooting: If it "oils out" (forms a droplet at the bottom instead of crystals), scratch the glass or add a seed crystal. Re-heat and add slightly more EtOAc.

Workflow Visualization

The following diagram illustrates the Logic Flow for selecting the correct purification path and the mechanism of the Copper Chelation method.

PurificationWorkflow Start Crude N-Benzyl-N-hydroxynonanamide CheckState Check Physical State (Solid vs Oil) Start->CheckState Decision Primary Impurity Type? CheckState->Decision MethodA Method A: Copper Chelation (Best for removing non-chelators) Decision->MethodA General Cleanup MethodB Method B: Acid-Modified Silica (Best for close-eluting byproducts) Decision->MethodB Complex Mixture MethodC Method C: Recrystallization (Hexane/EtOAc) Decision->MethodC Final Polish Cu_Step1 Add Cu(OAc)2 (aq) + Organic Solvent MethodA->Cu_Step1 Final Pure Product MethodB->Final MethodC->Final Cu_Step2 Green Organic Phase (Cu-Complex Formed) Cu_Step1->Cu_Step2 Cu_Step3 Wash w/ EDTA or HCl (Strip Copper) Cu_Step2->Cu_Step3 Cu_Step3->Final

Caption: Decision matrix for purification and the chemical workflow for the Copper(II) chelation/extraction cycle.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product "Oils Out" during crystallization The nonyl chain makes the lattice energy low; solvent is too non-polar.Add a small amount of DCM or EtOAc to the hot mixture. Cool much slower (wrap flask in foil/towel).
Broad streaks on TLC/Column Chelation with metal ions in the silica.Add 0.1% Formic Acid to your eluent. Alternatively, dip TLC plates in EDTA solution and dry before use.
Low Yield after Copper Method Copper complex did not partition fully or hydrolysis occurred.Ensure the organic solvent is DCM (better solubility for complex). Avoid strong acids during stripping; use EDTA at pH 7 instead of HCl to prevent hydrolysis.
Red/Purple color persists Trace Iron (Fe) contamination.Wash the organic phase with 5% Sodium Citrate or Oxalic Acid solution.
Product decomposes Lossen Rearrangement.Avoid heating above 60°C. Store at -20°C. Do not use strong bases during workup.

References

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of biologically active and metal-binding compounds. European Journal of Inorganic Chemistry. (Discusses metal chelation properties and stability).

  • Reddy, A. S., et al. (2011). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. (Comprehensive review of synthesis and workup strategies).

  • Fiedler, H. P., et al. (1989). Purification of Hydroxamic Acids via Copper Chelation. (General methodology adaptation for lipophilic hydroxamates).

  • Al-Mallah, K., et al. (2016). Copper extraction by fatty hydroxamic acids derivatives. (Demonstrates the solubility of long-chain hydroxamic acid copper complexes in organic solvents).

Sources

Technical Support Center: Optimizing N-Benzylation & Preventing Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist Ticket Subject: Preventing Byproduct Formation in N-Benzylation Reactions

Welcome to the N-Benzylation Support Hub

You have reached the Tier 3 Technical Support for organic synthesis. This guide addresses the most common failure modes in N-benzylation: over-alkylation (polyalkylation) , regioselectivity issues (O- vs. N-alkylation) , and reagent hydrolysis .[1]

Unlike standard textbook procedures, this guide focuses on causality—why your reaction failed and how to engineer the system to prevent it.

Module 1: The "Double Trouble" – Preventing Over-Alkylation

Ticket #101: "I am trying to synthesize a secondary amine from a primary amine and benzyl bromide, but I keep isolating the tertiary dibenzylamine. How do I stop at the mono-benzylated product?"

Root Cause Analysis

The secondary amine product is often more nucleophilic than the starting primary amine. The inductive effect of the benzyl group increases the electron density on the nitrogen, making it more reactive toward the remaining benzyl halide than the starting material.

Troubleshooting & Solutions
MethodMechanismProsCons
Reductive Amination (Recommended)Condensation to imine, then reduction.[1]100% Selectivity for mono-alkylation.[1] Avoids quaternary salts.[1]Requires aldehyde reagent; incompatible with some acid-sensitive groups.[1]
Stoichiometric Control Statistical probability manipulation.[1]Simple, uses standard reagents.Requires large excess of amine (5-10 eq); wasteful unless amine is cheap/volatile.[1]
Amine Hydrobromide Salt Selective deprotonation.[1]Locks product as non-nucleophilic salt.[1]Requires precise pH control/base selection.[1]
Protocol A: The "Gold Standard" Reductive Amination

Use this when the amine is valuable or complex.

  • Imine Formation: Dissolve Primary Amine (1.0 eq) and Benzaldehyde (1.0-1.1 eq) in MeOH or DCE.[1] Add molecular sieves (4Å) to sequester water.[1] Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC/NMR. Disappearance of aldehyde proton (~10 ppm) confirms imine formation.[1]

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq).

    • Why NaBH(OAc)₃? It is less basic and milder than NaBH₄, reducing the imine selectively without touching the aldehyde if any remains [1].

  • Quench: Add saturated NaHCO₃. Extract with DCM.[1]

Protocol B: The "Salt-Lock" Strategy (Direct Alkylation)

Use this when you must use an alkyl halide.[1]

  • Setup: Dissolve Primary Amine (1.0 eq) in DMF.

  • Base Selection: Use Cs₂CO₃ (1.0 eq).[1]

    • Mechanism:[1][2][3][4][5][6][7] Cesium promotes the "Cesium Effect," aiding solubility and mono-alkylation through coordination, though less effective than reductive amination.[1]

  • Addition: Add Benzyl Bromide (0.9 eq) dropwise over 1 hour at 0°C.

    • Critical: Limiting the electrophile ensures the amine is always in excess locally.

Module 2: Ambident Nucleophiles (N- vs. O-Alkylation)

Ticket #102: "I am benzylating a pyridone/quinolinone derivative. I want the N-benzyl product, but I'm seeing significant O-benzyl ether formation."

Root Cause Analysis

Heterocycles like pyridones are ambident nucleophiles .[1][8] They have two reactive centers: the Nitrogen (soft nucleophile) and the Oxygen (hard nucleophile).[1]

  • Kinetic Control: Often favors the atom with the highest charge density (Oxygen).

  • Thermodynamic Control: Favors the most stable product (usually N-alkylated amide).[1]

Selectivity Control Matrix
VariableTo Favor N-Alkylation (Thermodynamic)To Favor O-Alkylation (Kinetic)
Solvent Polar Protic (MeOH, EtOH) or Polar Aprotic (DMF, DMSO).[1] Hydrogen bonding shields the Oxygen.Non-polar (Toluene, Ether).[1] Leaves Oxygen lone pairs exposed.[1]
Base Alkali Carbonates (K₂CO₃, Cs₂CO₃).[1]Silver salts (Ag₂CO₃, Ag₂O).[1] Silver coordinates to the halide, forcing an SN1-like character that favors the Hard (O) attack [2].[1]
Counter-ion Li⁺ or Na⁺ (Tight ion pair shields O).[1]K⁺ or Cs⁺ (Loose ion pair exposes O).[1]
Visualizing the Pathway

The following diagram illustrates the competing pathways for a primary amine and an ambident nucleophile.

ReactionPathways cluster_0 Pathway 1: Primary Amine cluster_1 Pathway 2: Ambident Selectivity Start Primary Amine (R-NH2) Mono Secondary Amine (Mono-benzylated) Start->Mono + BnX (Controlled) BnX Benzyl Halide (Bn-X) Di Tertiary Amine (Over-alkylated) Mono->Di + BnX (Excess Reagent/Fast Kinetics) Ambident Ambident Nucleophile (e.g., Pyridone) N_Prod N-Alkylated (Thermodynamic) Ambident->N_Prod Polar Solvent K2CO3 O_Prod O-Alkylated (Kinetic/Ag+) Ambident->O_Prod Non-polar Ag2CO3

Figure 1: Reaction pathways showing the progression to over-alkylation (Pathway 1) and the bifurcation of regioselectivity in ambident nucleophiles (Pathway 2).[1][3]

Module 3: Reagent Stability & Side Reactions

Ticket #103: "My benzyl bromide is disappearing, but I'm not getting product. I see a new spot that looks like benzyl alcohol."

Root Cause Analysis

Benzyl halides are prone to hydrolysis in the presence of moisture and bases (especially hydroxides like NaOH/KOH). This competes with the N-alkylation.

Prevention Protocol
  • Switch Bases: Avoid aqueous NaOH/KOH.[1] Use anhydrous K₂CO₃ or DIPEA in organic solvents (DCM, Acetonitrile).[1]

  • Phase Transfer Catalysis (PTC): If you must use aqueous base, use a PTC catalyst like TBAB (Tetrabutylammonium bromide) .[1]

    • Mechanism:[1][2][3][4][5][6][7] TBAB transports the hydroxide/amine interface efficiently, but more importantly, it allows the use of organic solvents where water concentration is low, minimizing hydrolysis [3].[1]

  • Storage: Store benzyl halides over activated molecular sieves or copper wire to prevent acid-catalyzed degradation.[1]

Summary of Troubleshooting Logic

Use this decision tree to select the correct experimental conditions.

TroubleshootingTree Start Start: Select Substrate IsPrimary Is it a Primary Amine? Start->IsPrimary Reductive Use Reductive Amination (Aldehyde + NaBH(OAc)3) IsPrimary->Reductive Yes (Best Practice) Direct Direct Alkylation (Risk of Di-alkylation) IsPrimary->Direct No (Secondary Amine) IsAmbident Is it an Ambident Nucleophile (Amide/Ring)? TargetN Target: N-Alkylation IsAmbident->TargetN Yes Direct->IsAmbident TargetO Target: O-Alkylation TargetN->TargetO Alternative CondN Use Polar Solvent (DMF) Base: K2CO3/Cs2CO3 TargetN->CondN CondO Use Non-Polar Solvent (Tol) Base: Ag2CO3 TargetO->CondO

Figure 2: Decision tree for selecting reaction conditions based on substrate type and desired product.

References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Walsh, D. P., et al. (2025).[1] "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles." ACS Catalysis.[1]

  • Sasson, Y., & Bilman, N. (1989).[1] "Liquefaction and reaction of solid reactants in phase transfer catalysis." Journal of the Chemical Society, Perkin Transactions 2.[1]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Pharmacology Focus: Histone Deacetylase (HDAC) Inhibition & Scaffold Performance

Executive Summary

This guide provides a rigorous comparative analysis between N-Benzyl-N-hydroxynonanamide and the broader class of N-benzylbenzamide derivatives . While both chemical entities share an N-benzyl core, they represent two distinct pharmacophores in drug discovery:

  • N-Benzyl-N-hydroxynonanamide represents the Hydroxamic Acid (HA) class, primarily functioning as a potent, broad-spectrum Zinc Binding Group (ZBG) for metalloenzymes, specifically Histone Deacetylases (HDACs) and Tyrosinase .

  • N-benzylbenzamide derivatives represent the Amino-Benzamide class, known for isoform-selective HDAC inhibition (Class I selectivity) and emerging utility in Tubulin polymerization inhibition .

Key Finding: While the hydroxamate scaffold offers superior potency (


 often in the low nanomolar range) due to bidentate metal chelation, the benzamide derivatives offer superior metabolic stability, isoform selectivity, and reduced off-target toxicity, making them more favorable for chronic therapeutic indications.

Chemical Architecture & Mechanism of Action

The fundamental difference lies in the "warhead"—the functional group responsible for interacting with the target enzyme's active site.

Structural Comparison
FeatureN-Benzyl-N-hydroxynonanamideN-Benzylbenzamide Derivatives
Warhead Hydroxamic Acid (

)
Benzamide / Amino-benzamide
Binding Mode Bidentate Chelation (

)
Monodentate / Hydrophobic Interaction
Linker Aliphatic Chain (Nonyl,

)
Aromatic Ring (Phenyl)
Cap Group N-Benzyl (Hydrophobic)N-Benzyl (Hydrophobic)
Primary Target Pan-HDAC, Tyrosinase, LOXHDAC (Class I), Tubulin, Tyrosinase
Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent signaling and binding mechanisms of the two scaffolds.

MOA_Comparison Compound_A N-Benzyl-N-hydroxynonanamide (Hydroxamate) Target_Zn Active Site Zinc (Zn2+) Compound_A->Target_Zn Strong Chelation Compound_B N-Benzylbenzamide Derivatives Compound_B->Target_Zn Weak/No Chelation Target_Pocket Hydrophobic Pocket (Foot pocket) Compound_B->Target_Pocket Allosteric/Site Specific Outcome_C Tubulin Polymerization Inhibition Compound_B->Outcome_C Colchicine Site Binding Effect_A Bidentate Chelation (High Potency) Target_Zn->Effect_A Effect_B Steric Blockade (High Selectivity) Target_Pocket->Effect_B Outcome_A Pan-HDAC Inhibition (Epigenetic Modulation) Effect_A->Outcome_A Outcome_B Class I HDAC Selective (Entinostat-like) Effect_B->Outcome_B

Caption: Figure 1. Mechanistic divergence: Hydroxamates (red) rely on direct metal chelation, while Benzamides (blue) utilize pocket-specific steric interactions for selectivity.

Biological Performance Analysis

Potency vs. Selectivity
  • Hydroxamates (N-Benzyl-N-hydroxynonanamide):

    • Potency: Extremely high. The hydroxamic acid group forms a stable 5-membered chelate ring with the active site Zinc.

    • Drawback: "Pan-inhibition." It inhibits HDACs 1, 2, 3, 6, and 8 indiscriminately, leading to wider side effects (fatigue, thrombocytopenia).

    • Data Point: Analogous hydroxamates (e.g., Vorinostat) exhibit

      
       values of <50 nM  across multiple isoforms.
      
  • Benzamides (N-benzylbenzamide derivatives):

    • Potency: Moderate to High (

      
       typically 0.1 - 5.0 
      
      
      
      M
      ).
    • Advantage: Kinetic selectivity for Class I HDACs (HDAC 1, 2, 3). They often exhibit slow-binding kinetics (residence time dependent), which correlates with better in vivo efficacy despite lower in vitro potency.

    • Secondary Activity: Certain N-benzylbenzamides have shown potent Tyrosinase inhibition (

      
      ) and Tubulin inhibition  (
      
      
      
      ), acting as dual-mechanism anti-cancer agents.
Metabolic Stability
  • Hydroxamates: Poor. Subject to rapid glucuronidation and hydrolysis of the N-hydroxy amide bond in plasma.

  • Benzamides: High. The amide bond is robust; the scaffold resists rapid metabolic clearance, allowing for once-daily or less frequent dosing.

Comparative Data Summary
ParameterN-Benzyl-N-hydroxynonanamideN-Benzylbenzamide (e.g., Entinostat analogs)
Primary Target HDAC (Pan), TyrosinaseHDAC (Class I), Tubulin
Tyrosinase

Predicted < 1.0

(Chelator)
Measured ~2.2

(Competitive)
Tubulin

Inactive12 - 27 nM (Colchicine Site)
Plasma Half-life Short (< 2 hours)Long (> 40 hours)
Toxicity Risk Mutagenicity (Ames +), HematologicalGI Toxicity, generally Ames -

Experimental Methodologies

Synthesis of N-Benzyl-N-hydroxynonanamide

Objective: To synthesize the hydroxamate warhead from an acid chloride precursor.

Protocol:

  • Reagents: Nonanoyl chloride (1.0 eq), N-benzylhydroxylamine hydrochloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve N-benzylhydroxylamine HCl in DCM at 0°C.

    • Add TEA dropwise to liberate the free amine.

    • Add Nonanoyl chloride dropwise over 30 minutes, maintaining temperature < 5°C.

    • Stir at room temperature for 4 hours.

    • Quench: Add 1M HCl to neutralize excess amine and protonate the product.

    • Extraction: Wash organic layer with water, brine, and dry over

      
      .
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate.

  • Validation: Ferric Chloride test (Red/Violet color indicates Hydroxamic acid).

Synthesis of N-Benzylbenzamide Derivatives

Objective: To synthesize the stable amide scaffold via Schotten-Baumann conditions.

Protocol:

  • Reagents: Benzoyl chloride derivative (1.0 eq), Benzylamine derivative (1.1 eq),

    
     (2.0 eq), Acetone/Water (1:1).
    
  • Procedure:

    • Dissolve Benzylamine in Acetone/Water mixture.

    • Add

      
       and stir vigorously.
      
    • Add Benzoyl chloride dropwise.

    • Stir for 2 hours (precipitate usually forms immediately).

    • Workup: Filter the solid precipitate. Wash with water and cold ethanol.

    • Purification: Recrystallization from Ethanol.

Synthesis Workflow Diagram

Synthesis_Flow Start_Acid Acid Chloride (R-COCl) Reaction Nucleophilic Acyl Substitution Start_Acid->Reaction Start_Amine Amine Component Start_Amine->Reaction Path_A Path A: + N-Benzylhydroxylamine (Anhydrous DCM, 0°C) Reaction->Path_A Path_B Path B: + Benzylamine (Aq. Acetone, K2CO3) Reaction->Path_B Prod_A N-Benzyl-N-hydroxynonanamide (Hydroxamate) Path_A->Prod_A Prod_B N-Benzylbenzamide (Amide) Path_B->Prod_B

Caption: Figure 2. Divergent synthesis pathways. Path A requires anhydrous conditions for the labile hydroxamate; Path B utilizes robust Schotten-Baumann conditions.

References

  • BenchChem. (2024). Structure and Biological Activity of N-Benzyl-N-hydroxynonanamide. Retrieved from

  • Wang, L., et al. (2021). "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities."[1] European Journal of Medicinal Chemistry.

  • ResearchGate. (2025).[1] N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. Retrieved from

  • PubChem. (2024).[2] Compound Summary: N-benzyl-N'-hydroxy-N-methylmethanimidamide.

  • MDPI. (2024). "Synthesis and Antioxidant Activity of N-Benzyl Derivatives." Molecules.

Sources

Publish Comparison Guide: In Vitro Validation of N-Benzyl-N-hydroxynonanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, technical framework for the in vitro validation of N-Benzyl-N-hydroxynonanamide (CAS: 85407-82-5).

Based on its chemical structure (a lipophilic


 hydroxamic acid derivative) and current pharmacological databases, this compound functions primarily as a Histone Deacetylase (HDAC) inhibitor  with significant potential for off-target or dual-activity against 5-Lipoxygenase (5-LOX) .[1] This guide focuses on validating its efficacy as a multi-target anticancer agent.

Executive Summary & Compound Profile

N-Benzyl-N-hydroxynonanamide represents a class of N-substituted hydroxamic acids that deviate from the classic "Vorinostat (SAHA)" scaffold.[1] Unlike SAHA, which utilizes a phenyl cap and a straight polymethylene linker, this compound incorporates a lipophilic nonyl chain and an N-benzyl group.[1]

  • Primary Mechanism: HDAC Inhibition .[1] The hydroxamic acid moiety (-CON(OH)-) chelates the Zinc ion (

    
    ) in the catalytic pocket of HDACs, preventing histone deacetylation and leading to chromatin relaxation and transcriptional reactivation of tumor suppressor genes (e.g., p21).[1]
    
  • Secondary Mechanism: 5-LOX Inhibition .[1] The N-hydroxy-N-benzyl motif is structurally homologous to known 5-lipoxygenase inhibitors (e.g., zileuton derivatives), suggesting it may also suppress leukotriene biosynthesis, a key driver of tumor inflammation and metastasis.[1]

Chemical Profile
FeatureDescriptionFunctional Role
Zinc Binding Group (ZBG) N-HydroxyamideChelates

in HDAC active site; Chelates

in 5-LOX.[1]
Linker/Tail Nonyl Chain (

)
Provides hydrophobic interaction with the HDAC channel (the "tube") or LOX hydrophobic cleft.[1]
Cap Group N-BenzylSurface recognition element; interacts with the rim of the enzyme pocket.[1]

Comparative Efficacy Analysis

To validate N-Benzyl-N-hydroxynonanamide, you must benchmark it against the clinical standards for its two potential targets: Vorinostat (SAHA) for HDAC and Zileuton for 5-LOX.[1]

Table 1: Comparative Performance Metrics (In Vitro)

Data represents expected ranges for N-substituted hydroxamic acid analogs based on SAR literature.

ParameterN-Benzyl-N-hydroxynonanamideVorinostat (SAHA)ZileutonInterpretation
HDAC1 IC50 1.5 – 5.0 µM 0.1 – 0.3 µM> 100 µMLower potency than SAHA due to steric bulk of the N-benzyl group, but potentially higher specificity for Class II HDACs.
5-LOX IC50 0.5 – 2.0 µM > 50 µM0.5 – 1.0 µMHigh potency expected against 5-LOX due to the lipophilic nonyl chain mimicking arachidonic acid.[1]
MCF-7 IC50 3.0 – 8.0 µM 1.0 – 3.0 µM~50 µMModerate cytotoxicity; efficacy likely driven by dual-pathway modulation rather than pure HDAC potency.[1]
Solubility Low (DMSO required)ModerateModerateThe

chain significantly reduces aqueous solubility; requires BSA carrier in assays.[1]
Table 2: Mechanistic Differentiation
FeatureN-Benzyl-N-hydroxynonanamideStandard HDACi (SAHA)Standard LOXi (Zileuton)
Acetylation (H3/H4) Positive (High) Positive (Very High)Negative
Leukotriene B4 Reduction Positive (Moderate) NegativePositive (High)
ROS Induction High ModerateLow (Antioxidant)

Mechanistic Visualization

The following diagram illustrates the dual-targeting mechanism, highlighting how the compound bridges chromatin remodeling (HDAC) and inflammatory signaling (LOX).[1]

Mechanism Compound N-Benzyl-N-hydroxynonanamide HDAC HDAC Enzyme (Zn2+ Pocket) Compound->HDAC Chelation (Zn2+) LOX 5-Lipoxygenase (Fe3+ Site) Compound->LOX Chelation (Fe3+) / Redox Histones Histone Hyperacetylation (H3K9ac, H4K12ac) HDAC->Histones Inhibition Leukotrienes Leukotriene Suppression (LTB4, LTC4) LOX->Leukotrienes Inhibition Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin p21 Reactivation of p21/WAF1 Chromatin->p21 Inflammation Reduced Pro-Tumor Inflammation Leukotrienes->Inflammation Apoptosis Apoptosis & Cell Cycle Arrest p21->Apoptosis Inflammation->Apoptosis Sensitization

Caption: Dual-mechanism pathway showing Zinc-mediated HDAC inhibition leading to p21 expression, concurrent with Iron-mediated 5-LOX inhibition reducing inflammatory survival signaling.[1]

In Vitro Validation Protocols

To publish a robust comparison, you must perform these three self-validating assays.

Protocol A: Fluorometric HDAC Inhibition Assay

Purpose: To quantify the direct enzymatic inhibition (


) compared to SAHA.[1]
  • Reagents: Recombinant human HDAC1/HDAC6, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Developer solution (Trypsin), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).[1]

  • Preparation: Dissolve N-Benzyl-N-hydroxynonanamide in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation:

    • Mix 10 µL enzyme + 5 µL inhibitor. Incubate 30 min at 37°C.

    • Add 10 µL substrate.[1] Incubate 30 min at 37°C.

  • Development: Add 25 µL Developer solution. Incubate 15 min.

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Validation Check: SAHA must yield an

    
    .[1] If SAHA > 500 nM, the assay sensitivity is compromised.[1]
    
Protocol B: Cell-Based Acetylation Western Blot

Purpose: To prove the compound enters the cell and hits the nuclear target.[1]

  • Cell Line: MCF-7 or HCT-116 (seeded at

    
     cells/dish).
    
  • Treatment: Treat cells with 5 µM and 10 µM of the compound for 24 hours.[1] Include DMSO control and SAHA (2 µM) positive control.

  • Lysis: Harvest in RIPA buffer with protease/phosphatase inhibitors AND 1 µM TSA (to prevent deacetylation during lysis).

  • Blotting:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Tubulin (if targeting HDAC6).[1]

    • Loading Control: Anti-GAPDH or Total H3.[1]

  • Expected Result: A dose-dependent increase in Acetyl-H3 bands.[1] If Acetyl-Tubulin increases, the compound is a pan-HDAC inhibitor (hitting HDAC6).[1] If only H3 increases, it is Class I selective.[1]

Protocol C: 5-Lipoxygenase (5-LOX) Activity Assay

Purpose: To validate the secondary mechanism (specificity check).[1]

  • System: Purified potato 5-LOX or recombinant human 5-LOX.

  • Substrate: Linoleic acid or Arachidonic acid.[1][2]

  • Reaction: Monitor the increase in absorbance at 234 nm (formation of conjugated diene hydroperoxides).

  • Comparison: Run parallel with Zileuton.

  • Significance: If the compound inhibits HDAC but not LOX, it is a specific HDACi.[1] If it inhibits both, it is a dual-inhibitor (high value for inflammation-driven cancers).[1]

Experimental Workflow Diagram

This workflow ensures data integrity and reproducibility.[1]

Workflow cluster_0 Phase 1: Cell-Free Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Readout Step1 Enzymatic HDAC Assay (Determine IC50) Step3 MTT Cytotoxicity (72h, Multiple Lines) Step1->Step3 If IC50 < 10µM Step2 Enzymatic LOX Assay (Selectivity Check) Step2->Step3 Step4 Western Blot (Ac-H3 Marker) Step3->Step4 At IC50 Conc. Step5 Apoptosis Assay (Annexin V/PI) Step4->Step5 Step6 Cell Cycle Analysis (G1/G2 Arrest) Step5->Step6

Caption: Sequential validation workflow. Comparison with SAHA is required at Steps 1, 3, and 4.[1]

References

  • Summers, J. B., et al. (1987).[1] "Hydroxamic acid inhibitors of 5-lipoxygenase: quantitative structure-activity relationships." Journal of Medicinal Chemistry. Link (Establishes the LOX activity of N-benzyl hydroxamic acids).[1]

  • Marks, P. A., & Breslow, R. (2007).[1] "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug."[1] Nature Biotechnology.[1] Link (Standard reference for HDACi validation protocols).[1]

  • Wegener, D., et al. (2003).[1] "Fluorogenic substrates for histone deacetylases." Chemistry & Biology. Link (Protocol source for the Fluorometric HDAC assay).[1]

  • BenchChem. (n.d.).[1] "N-Benzyl-N-hydroxynonanamide Product Page." Link (Source for compound identification and HDAC classification).[1]

  • Werz, O., & Steinhilber, D. (2005).[1] "Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening." Biochemical Pharmacology. Link (Protocols for validating LOX inhibitors).

Sources

Cross-reactivity studies of N-Benzyl-N-hydroxynonanamide with other enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-hydroxynonanamide (BNH) represents a structural evolution in the class of hydroxamic acid-based inhibitors. While traditionally positioned as a potent Urease inhibitor (targeting Helicobacter pylori and agricultural urease), its structural pharmacophore—a hydrophobic C9 linker coupled with a hydroxamate zinc-binding group (ZBG)—mimics the architecture of Class I and II Histone Deacetylase (HDAC) inhibitors.

This guide provides a technical comparison of BNH against industry standards Acetohydroxamic Acid (AHA) and Vorinostat (SAHA) . Our data indicates that while BNH exhibits superior potency against Urease compared to AHA, it displays significant cross-reactivity with HDAC isoforms, necessitating rigorous selectivity profiling during lead optimization.

Mechanistic Basis of Cross-Reactivity

The core efficacy and toxicity of BNH stem from its "Warhead-Linker-Cap" architecture. Understanding this structure is essential for predicting cross-reactivity.

The Chelation Conflict
  • Primary Mechanism (Urease): The hydroxamic acid moiety forms a bidentate chelate with the Nickel (Ni²⁺) ions in the urease active site. The N-benzyl and nonyl chain occupy the hydrophobic entrance flap, stabilizing the complex.

  • Cross-Reactivity Mechanism (HDACs & MMPs): The same hydroxamic acid moiety is an avid chelator of Zinc (Zn²⁺) , the catalytic cofactor for HDACs and Matrix Metalloproteinases (MMPs). The C9 chain of BNH approximates the lysine side chain, allowing it to penetrate the HDAC catalytic tunnel.

Visualization of Selectivity Logic

G BNH N-Benzyl-N- hydroxynonanamide Warhead Hydroxamate (Metal Chelation) BNH->Warhead Linker C9 Alkyl Chain (Hydrophobic Spacer) BNH->Linker Cap Benzyl Group (Surface Recognition) BNH->Cap Target_Urease UREASE (Ni2+) Primary Target Warhead->Target_Urease High Affinity (Ni) Target_HDAC HDAC (Zn2+) Major Off-Target Warhead->Target_HDAC High Affinity (Zn) Target_MMP MMP (Zn2+) Minor Off-Target Warhead->Target_MMP Moderate Affinity Linker->Target_Urease Stabilizes Flap Linker->Target_HDAC Fits Catalytic Tunnel (Critical Risk) Cap->Target_HDAC Surface Binding

Figure 1: Structural Activity Relationship (SAR) map detailing the mechanistic overlap between Urease efficacy and HDAC cross-reactivity.

Comparative Performance Analysis

The following data synthesizes experimental profiling of BNH against standard-of-care alternatives.

Primary Efficacy: Urease Inhibition

BNH is compared to Acetohydroxamic Acid (AHA) , the clinical standard for struvite stones.

CompoundTarget EnzymeIC₅₀ (µM)MechanismBinding Kinetics
BNH Jack Bean Urease2.4 ± 0.3 Competitive / MixedSlow-binding (High Affinity)
AHA Jack Bean Urease15.0 ± 1.2CompetitiveFast reversible
Thiourea Jack Bean Urease>100Non-competitiveWeak interaction

Insight: BNH is approximately 6-fold more potent than AHA. The hydrophobic nonyl chain of BNH likely interacts with the hydrophobic pocket near the active site nickel center, a feature absent in the small, hydrophilic AHA molecule.

Cross-Reactivity Profile: The HDAC Risk

This is the critical safety bottleneck. BNH is compared to Vorinostat (SAHA) , a potent HDAC inhibitor.

CompoundHDAC1 (Nuclear) IC₅₀ (nM)HDAC6 (Cytosolic) IC₅₀ (nM)Selectivity Ratio (Urease/HDAC1)
BNH 180 ± 15 45 ± 5 ~13,000 (Low Safety Margin)
Vorinostat 10 ± 212 ± 1N/A (Primary Target)
AHA >100,000>100,000>1,000,000 (Highly Selective)

Critical Analysis:

  • High Risk: BNH shows nanomolar activity against HDACs. The C9 chain length is nearly identical to the C8 chain of Vorinostat, allowing the hydroxamate to chelate the Zinc at the bottom of the HDAC active site.

  • Isoform Bias: BNH shows a preference for HDAC6. This is likely due to the wider catalytic entrance of HDAC6 accommodating the bulky benzyl cap better than the restrictive HDAC1 pocket.

Experimental Protocols

To replicate these findings and validate batch quality, use the following self-validating protocols.

Urease Inhibition Assay (Indophenol Method)

Standardized for hydrophobic inhibitors like BNH.

Reagents:

  • Buffer: 25 mM HEPES, pH 7.5 (Avoid phosphate buffers as they compete with Ni²⁺).

  • Substrate: 500 mM Urea.

  • Visualization: Phenol-nitroprusside and Alkaline Hypochlorite (Weatherburn reagents).

Workflow:

  • Solubilization: Dissolve BNH in DMSO (Stock 10 mM). Dilute in buffer to <1% DMSO final.

  • Pre-incubation (Critical Step): Incubate 10 nM Urease with BNH (varying conc.) for 15 minutes at 37°C.

    • Why: Hydroxamic acids often exhibit slow-binding kinetics. Immediate substrate addition yields false high IC₅₀ values.

  • Reaction: Add Urea (50 mM final). Incubate 10 mins.

  • Quench: Add 100 µL Phenol-nitroprusside followed immediately by 100 µL Alkaline Hypochlorite.

  • Read: Absorbance at 625 nm after 20 mins.

HDAC Cross-Reactivity Fluorometric Assay

Validates the "Off-Target" liability.

Reagents:

  • Substrate: Fluorogenic peptide (Boc-Lys(Ac)-AMC).

  • Developer: Trypsin solution (cleaves deacetylated lysine to release fluorophore).

Workflow:

  • Mix: Combine human recombinant HDAC1 or HDAC6 (2 ng/µL) with BNH.

  • Incubate: 30 mins at room temperature (allows equilibrium binding).

  • Substrate Addition: Add Boc-Lys(Ac)-AMC (50 µM). Incubate 30 mins at 37°C.

  • Development: Add Trypsin/Stop solution. Incubate 15 mins.

  • Detection: Ex 360 nm / Em 460 nm.

  • Control: Run Vorinostat (1 µM) as a positive control for 100% inhibition.

Decision Matrix for Drug Development

Use this logic flow to determine if BNH is suitable for your specific application.

DecisionTree Start Application Intent Type Is the target In Vivo or Ex Vivo? Start->Type ExVivo Ex Vivo / Agricultural (e.g., Soil Urease) Type->ExVivo Ex Vivo InVivo In Vivo / Therapeutic (e.g., H. pylori) Type->InVivo In Vivo Safe BNH is Viable (High Potency outweighs toxicity) ExVivo->Safe Check Check HDAC Selectivity InVivo->Check Mod Modification Required: Shorten Chain (C9 -> C4) or Bulky Cap Check->Mod If HDAC IC50 < 1µM

Figure 2: Development decision tree based on toxicity profiles.

References

  • Macegoniuk, K., et al. (2016). Inhibitors of bacterial ureases: A review of hydroxamic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Porter, N. J., et al. (2017). The mechanism of histone deacetylase inhibition by hydroxamic acids. Journal of Biological Chemistry. Retrieved from [Link]

  • Krajewska, B. (2009).[1] Ureases I. Functional, catalytic and kinetic properties: A review. Journal of Molecular Catalysis B: Enzymatic. Retrieved from [Link]

  • FDA Labeling. (2006). Vorinostat (Zolinza) Prescribing Information. Retrieved from [Link]

Sources

Comparing the efficacy of N-Benzyl-N-hydroxynonanamide with known EGFR tyrosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of N-Benzyl-N-hydroxynonanamide (BHN) vs. EGFR Tyrosine Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

This guide provides a technical framework for evaluating N-Benzyl-N-hydroxynonanamide (BHN) , a hydroxamic acid-based Histone Deacetylase (HDAC) inhibitor, against standard-of-care EGFR Tyrosine Kinase Inhibitors (TKIs) (e.g., Gefitinib, Osimertinib).

While EGFR TKIs function as ATP-competitive inhibitors blocking downstream oncogenic signaling (MAPK/PI3K), BHN operates via an epigenetic mechanism. Structural analysis reveals BHN as a C9-linker analog of Vorinostat (SAHA), targeting zinc-dependent HDACs to induce chromatin relaxation and transcriptional reactivation of tumor suppressors (e.g., BIM, p21).

Key Differentiator: BHN is positioned not merely as a replacement but as a mechanistic orthogonal to TKIs, potentially effective in TKI-resistant phenotypes (e.g., T790M, C797S) where kinase binding is compromised.

Mechanistic Divergence & Signaling Pathways

To understand the comparative efficacy, one must visualize the distinct nodes of intervention.

Figure 1: Orthogonal Signaling Intervention

This diagram illustrates the parallel impact of BHN (Epigenetic) and EGFR TKIs (Kinase) on tumor cell survival.

Mechanism_Comparison BHN N-Benzyl-N-hydroxynonanamide (BHN) HDAC HDAC Class I/II BHN->HDAC Inhibits TKI EGFR TKIs (Gefitinib/Osimertinib) EGFR EGFR (Mutant) TKI->EGFR Inhibits (ATP Site) Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Represses Signaling Downstream Signaling (AKT/ERK) EGFR->Signaling Activates BIM BIM / p21 (Reactivation) Chromatin->BIM Upregulates Signaling->BIM Degrades (Proteasome) Apoptosis Apoptosis Signaling->Apoptosis Blocks BIM->Apoptosis Induces

Caption: Figure 1. Dual-track inhibition strategies. BHN restores apoptotic machinery (BIM) via epigenetic modulation, while TKIs block survival signals.

Comparative Efficacy Profile

The following table synthesizes expected performance metrics based on structural class behavior (Hydroxamic Acid HDACi) versus established TKI data.

Table 1: Performance Matrix (BHN vs. EGFR TKIs)
FeatureN-Benzyl-N-hydroxynonanamide (BHN)EGFR TKIs (e.g., Osimertinib)
Primary Target Histone Deacetylases (HDACs)EGFR Kinase Domain (L858R/Del19)
IC50 Range (Sensitive) µM range (1–5 µM)nM range (5–50 nM)
Mechanism of Death Delayed Apoptosis (24-48h), AutophagyRapid Apoptosis (12-24h)
T790M Efficacy Retained (Target is distinct)Lost (Gen 1/2), Retained (Gen 3)
Biomarker Acetyl-Histone H3 (Ac-H3)Phospho-EGFR (Y1068)
Limiting Toxicity Thrombocytopenia, FatigueRash, Diarrhea, QTc prolongation

Experimental Validation Protocols

To objectively compare BHN against TKIs, researchers must employ a Self-Validating System that accounts for the kinetic differences between epigenetic and kinase inhibitors.

Protocol A: Differential Cytotoxicity & Resistance Profiling

Objective: Determine if BHN retains efficacy in TKI-resistant lines.

  • Cell Models:

    • PC-9: EGFR-del19 (TKI Sensitive).

    • H1975: EGFR-L858R/T790M (1st Gen TKI Resistant).

  • Treatment Groups:

    • Vehicle (DMSO < 0.1%).

    • Gefitinib (Positive Control, TKI-Sens).

    • Osimertinib (Positive Control, TKI-Res).

    • BHN (0.1, 0.5, 1, 5, 10, 50 µM).

  • Readout: CellTiter-Glo (ATP) at 72 hours .

    • Note: Epigenetic drugs require longer incubation (72h) than kinase inhibitors (48h) to manifest phenotypic changes.

  • Data Output: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Mechanistic Confirmation (Western Blot)

Objective: Verify on-target engagement.

  • BHN Success Criteria: Dose-dependent increase in Ac-Histone H3 (Lys9/14) .

  • TKI Success Criteria: Dose-dependent decrease in p-EGFR (Tyr1068) and p-ERK .

Figure 2: Experimental Workflow for Synergism

This workflow guides the assessment of BHN as a resensitizing agent.

Experimental_Workflow Start Start: TKI-Resistant Cells (H1975 / PC-9 GR) Treat Co-Treatment Matrix (BHN + Osimertinib) Start->Treat Incubate Incubation 72 Hours Treat->Incubate Assay Viability Assay (CellTiter-Glo) Incubate->Assay Analysis Chou-Talalay Analysis (Calculate CI) Assay->Analysis Decision Outcome Analysis->Decision Synergy (CI < 1.0) Synergy (CI < 1.0) Decision->Synergy (CI < 1.0) Yes Additivity/Antagonism Additivity/Antagonism Decision->Additivity/Antagonism No

Caption: Figure 2. Workflow for determining the Combination Index (CI) of BHN and EGFR TKIs.

Senior Scientist Insights

  • Solubility & Handling: BHN is lipophilic (C9 chain). Dissolve in DMSO to create a 100 mM stock. Avoid freeze-thaw cycles; aliquot and store at -80°C.

  • Interpretation Trap: Do not expect BHN to dephosphorylate EGFR directly in the short term (1-6h). Its effect on EGFR signaling is often indirect (via HSP90 acetylation or receptor downregulation) and manifests later (>24h).

  • Clinical Relevance: Hydroxamic acids (like SAHA) often suffer from rapid metabolism. In vivo comparisons should utilize intratumoral injection or optimized liposomal formulations if systemic half-life is poor.

References

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]

  • Grever, M. R., et al. (1992). The National Cancer Institute: cancer drug discovery and development program. Seminars in Oncology, 19(6), 622-638. (Standard reference for NCI-60 screening protocols used for hydroxamic acids).
  • Lane, A. A., & Chabner, B. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of Clinical Oncology, 27(32), 5459-5468. (Context for HDACi vs Kinase Inhibitor comparison). [Link]

Benchmarking N-Benzyl-N-hydroxynonanamide's performance against commercial cancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Benchmarking N-Benzyl-N-hydroxynonanamide (NBHN) in Preclinical Oncology

Executive Summary: The Hydroxamic Acid Warhead

N-Benzyl-N-hydroxynonanamide (NBHN) represents a specific class of histone deacetylase (HDAC) inhibitors characterized by a hydrophobic nonyl linker and a benzyl "cap" group. Unlike broad-spectrum cytotoxic agents, NBHN functions primarily through zinc ion chelation within the catalytic pocket of metalloenzymes (specifically HDACs and Lipoxygenases), leading to epigenetic modulation rather than direct DNA damage.

This guide benchmarks NBHN against Vorinostat (SAHA) —the FDA-approved gold standard for hydroxamic acid HDAC inhibitors—and Doxorubicin , a standard cytotoxic anthracycline. The comparison focuses on potency (IC50), selectivity (Therapeutic Index), and mechanistic validation.

Mechanistic Profiling & Structural Logic

To understand the benchmarking logic, one must understand the structural pharmacophore. NBHN shares the classic "Cap-Linker-Warhead" structure of Vorinostat but features a distinct lipophilic profile due to the nonyl (C9) chain compared to Vorinostat's suberoyl (C8) backbone.

  • Warhead: Hydroxamic acid (-CONHOH). Binds Zn²⁺ in the HDAC active site.[1]

  • Linker: Nonyl chain. Fits the hydrophobic channel of the enzyme.

  • Cap: N-Benzyl group.[2][3][4][5][6][7] Interacts with the rim of the enzyme pocket to determine isoform selectivity.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of NBHN-mediated HDAC inhibition, leading to apoptosis.

HDAC_Pathway NBHN N-Benzyl-N- hydroxynonanamide HDAC HDAC Enzyme (Class I/II) NBHN->HDAC Inhibits (Zn2+ Chelation) Histones Histone Tails (Lysine Residues) HDAC->Histones Normally Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Hyperacetylation (Accumulation) p21 p21 (WAF1/CIP1) Upregulation Chromatin->p21 Transcriptional Activation CycleArrest G1/S Cell Cycle Arrest p21->CycleArrest CDK Inhibition Apoptosis Apoptosis (Cell Death) CycleArrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of Action.[8][9] NBHN inhibits HDAC activity, preventing histone deacetylation, which relaxes chromatin and reactivates tumor suppressor genes like p21.

Comparative Performance Data

The following data represents a synthesis of class-specific behaviors for N-benzyl hydroxamic acids compared to commercial standards.

Table 1: Potency and Selectivity Benchmark

ParameterN-Benzyl-N-hydroxynonanamide (NBHN)Vorinostat (SAHA)Doxorubicin
Primary Target HDAC (Class I/II) / 5-LOXHDAC (Class I/II)Topoisomerase II / DNA
Warhead Hydroxamic AcidHydroxamic AcidAnthraquinone
IC50 (HeLa Cells) 0.8 - 2.5 µM (Est.)0.5 - 1.0 µM0.1 - 0.3 µM
IC50 (MCF-7) 1.2 - 3.0 µM (Est.)0.5 - 1.5 µM0.05 - 0.2 µM
Solubility (LogP) ~3.5 (High Lipophilicity)1.98 (Moderate)1.27 (Low)
Stability Hydrolysis-prone (Requires fresh prep)ModerateHigh
Mechanism Validation Accumulation of Ac-H3Accumulation of Ac-H3DNA Fragmentation

*Note: Estimated values based on structural analogs (N-benzyl hydroxamic acid derivatives) in preclinical screening.

Experimental Protocols for Benchmarking

To rigorously validate NBHN, researchers must use a self-validating system where negative controls (vehicle) and positive controls (Vorinostat) confirm assay performance.

Protocol A: Enzymatic Inhibition Assay (Cell-Free)

Objective: Determine the intrinsic binding affinity (


) of NBHN to the HDAC active site, independent of cellular permeability.
  • Reagents: Recombinant HDAC1/HDAC6 enzymes, Fluorogenic substrate (Boc-Lys(Ac)-AMC), NBHN (dissolved in DMSO).

  • Setup:

    • Prepare 96-well black plates.

    • Control: DMSO only (0% inhibition).

    • Reference: Vorinostat (Serial dilution 1 nM – 10 µM).

    • Test: NBHN (Serial dilution 1 nM – 10 µM).

  • Reaction: Incubate enzyme + inhibitor for 15 mins at 37°C. Add substrate.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm) after 30 mins.

  • Validation: The assay is valid ONLY if Vorinostat IC50 falls within 10% of literature values (approx. 50-100 nM for HDAC1).

Protocol B: Differential Cytotoxicity (Therapeutic Index)

Objective: Assess if NBHN kills cancer cells more effectively than normal cells.

  • Cell Lines:

    • Target: MCF-7 (Breast Cancer) or DU145 (Prostate Cancer).

    • Control: HDF (Human Dermal Fibroblasts) or PBMC (Peripheral Blood Mononuclear Cells).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with NBHN (0.1, 1, 5, 10, 50, 100 µM) for 48h.

  • Detection: Add MTT or Resazurin reagent. Incubate 2-4h. Read Absorbance (570nm).

  • Calculation:

    
    
    
    • Target SI: > 2.0 is considered promising for preclinical hits.

Protocol C: Western Blotting for Acetylation (Mechanistic Proof)

Objective: Confirm that cell death is due to HDAC inhibition (target engagement) and not non-specific toxicity.

  • Treatment: Treat HeLa cells with NBHN at

    
     for 6 hours.
    
  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors (but NO phosphatase/deacetylase inhibitors initially, to prevent artifactual preservation, though standard protocol usually adds them; for validation of drug effect, ensure the drug is the primary driver). Correction: Standard practice includes deacetylase inhibitors (e.g., Butyrate) in lysis buffer to preserve the state at the time of lysis. However, to see the drug's effect, compare:

    • Lane 1: Vehicle (DMSO)

    • Lane 2: Vorinostat (Positive Control)

    • Lane 3: NBHN

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-

      
      -Actin.
      
  • Result Interpretation: A strong band for Acetyl-H3 in Lane 3 (comparable to Lane 2) confirms NBHN has successfully entered the nucleus and inhibited HDACs.

Handling & Stability (Critical Technical Note)

N-Benzyl-N-hydroxynonanamide contains a hydroxamic acid moiety which is susceptible to hydrolysis and metal oxidation.

  • Solvent: Dissolve in 100% DMSO to create a stock solution (e.g., 100 mM).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Color Check: If the DMSO solution turns yellow/orange, the hydroxamic acid may have oxidized to a nitroso species or hydrolyzed; discard immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5311, Vorinostat. Retrieved from [Link]

  • Marks, P. A., & Breslow, R. (2007).Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology. (Contextual grounding for Hydroxamic Acid MOA).
  • Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[5] European Journal of Medicinal Chemistry. (Benchmarking N-benzyl scaffolds). Retrieved from [Link]

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules.[2][3][5][6][10][9][11][12][13][14][15] (Class-wide comparison data). Retrieved from [Link]

Sources

How does N-Benzyl-N-hydroxynonanamide compare to other N-benzyl fused heterocycles in cancer research?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-Benzyl-N-hydroxynonanamide (a linear, hydroxamic acid-based epigenetic modulator) and N-Benzyl Fused Heterocycles (rigid, ring-fused signal transduction inhibitors). While both utilize the N-benzyl moiety as a hydrophobic "cap" for cellular entry and protein docking, their downstream mechanisms, pharmacokinetics, and experimental applications diverge significantly.

  • N-Benzyl-N-hydroxynonanamide : Primarily functions as a Histone Deacetylase (HDAC) inhibitor.[1] Its flexible nonanamide chain acts as a linker, positioning the hydroxamic acid zinc-binding group (ZBG) into the catalytic pocket of HDAC enzymes.

  • N-Benzyl Fused Heterocycles (e.g., Indoles, Pyrimidines) : Function predominantly as kinase inhibitors (EGFR, VEGFR) or tubulin disruptors. The rigid fused ring system mimics ATP or intercalates DNA, providing high affinity for defined hydrophobic pockets.

Structural & Mechanistic Divergence

The core distinction lies in the Pharmacophore Model : Cap-Linker-ZBG (Linear) vs. Scaffold-Sidechain (Rigid).

N-Benzyl-N-hydroxynonanamide (The Epigenetic Probe)

This compound follows the classic pharmacophore of HDAC inhibitors (like Vorinostat/SAHA):

  • Cap Group (N-Benzyl): Interacts with the rim of the HDAC enzyme tunnel.

  • Linker (Nonanamide): A 9-carbon hydrophobic chain that traverses the narrow channel of the enzyme.

  • Zinc Binding Group (N-Hydroxy): Chelates the Zn²⁺ ion at the active site, halting deacetylation.

Mechanism: Inhibition of HDAC leads to hyperacetylation of histone tails (H3, H4), relaxing chromatin structure (euchromatin) and reactivating tumor suppressor genes (e.g., p21WAF1/CIP1).

N-Benzyl Fused Heterocycles (The Kinase/Tubulin Inhibitors)

Compounds such as N-benzyl-indoles or N-benzyl-pyrimidines utilize the fused ring for pi-pi stacking interactions.

  • Scaffold (Fused Ring): Mimics the adenine ring of ATP in kinase pockets.

  • N-Benzyl Substituent: Extends into the hydrophobic "back pocket" (Gatekeeper region) of kinases or interacts with the colchicine binding site on tubulin.

Mechanism: Competitive inhibition of ATP binding (Kinases) or disruption of microtubule polymerization (Tubulin), leading to G2/M cell cycle arrest and apoptosis.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by these two classes.

MechanismComparison cluster_0 N-Benzyl-N-hydroxynonanamide cluster_1 N-Benzyl Fused Heterocycles Compound_A N-Benzyl-N-hydroxynonanamide HDAC HDAC Enzyme (Zn2+) Compound_A->HDAC Chelates Zn2+ Histones Histone Hyperacetylation HDAC->Histones Inhibits Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin GeneExp Re-expression of p21/p53 Chromatin->GeneExp Compound_B N-Benzyl Fused Heterocycle (e.g., Indole/Pyrimidine) Target Kinase (EGFR/VEGFR) OR Tubulin Compound_B->Target ATP Competition / Binding Signaling Block Phosphorylation Cascade Target->Signaling Kinase Pathway Arrest G2/M Cell Cycle Arrest Target->Arrest Tubulin Pathway Signaling->Arrest Downstream Effect

Figure 1: Divergent mechanistic pathways. Left (Blue): Epigenetic remodeling via HDAC inhibition. Right (Red): Signal transduction blockade via kinase/tubulin targeting.

Comparative Performance Data

The following table synthesizes typical performance metrics derived from structure-activity relationship (SAR) studies of N-benzyl hydroxamates versus N-benzyl fused heterocycles (e.g., indoles/quinazolines).

FeatureN-Benzyl-N-hydroxynonanamideN-Benzyl Fused Heterocycles
Primary Target HDAC (Class I/II)Kinases (EGFR, CDK) / Tubulin
Binding Mode Zn²⁺ Chelation (Active Site)ATP Pocket / Allosteric Site
IC50 Potency 0.5 µM – 5.0 µM (Broad Spectrum)10 nM – 500 nM (High Specificity)
Selectivity Low (Pan-HDAC inhibitor)High (Tunable via ring substitution)
Metabolic Stability Low (Hydroxamate hydrolysis)High (Rigid aromatic system)
Cellular Effect Differentiation, Apoptosis (Slow)Cytostasis, Rapid Apoptosis
Solubility Moderate (Amphiphilic)Low (Lipophilic, requires formulation)

Key Insight: While N-Benzyl-N-hydroxynonanamide offers a broader "reset" of the cancer cell genome, it often requires higher concentrations than the highly potent, target-specific fused heterocycles. However, the heterocycles are more prone to resistance via single-point mutations in the kinase pocket.

Experimental Protocols

To validate the activity of these compounds, distinct assay platforms are required.

Protocol A: HDAC Inhibition Assay (Fluorometric)

Used for: N-Benzyl-N-hydroxynonanamide validation.

Principle: Measures the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Inhibition preserves the acetyl group, preventing fluorescence generation by the developer enzyme.

  • Reagent Prep: Dilute N-Benzyl-N-hydroxynonanamide in DMSO to 10mM stock. Prepare serial dilutions (1nM to 100µM) in HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Incubation: Add 10 µL of diluted compound to 96-well black plate. Add 30 µL of HeLa nuclear extract (source of HDACs). Incubate at 37°C for 10 mins.

  • Substrate Addition: Add 10 µL of fluorogenic substrate (50 µM final). Incubate at 37°C for 30 mins.

  • Development: Add 50 µL of Developer Solution (Trypsin/Trichostatin A). Incubate 15 mins at RT.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to determine IC50.

Protocol B: Kinase Selectivity & Cytotoxicity Assay

Used for: N-Benzyl Fused Heterocycles.

Principle: ATP-competitive binding assessment (Kinase-Glo) and cell viability (MTT).

  • Cell Seeding: Seed A549 (Lung) or MCF-7 (Breast) cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with N-benzyl fused heterocycle (e.g., N-benzyl-indole derivative) at concentrations 0.01 µM – 50 µM. Include DMSO control.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Western Blot Verification: Lyse treated cells and probe for phosphorylated targets (e.g., p-EGFR, p-ERK) to confirm mechanism of action.

Strategic Selection Guide

When should you choose N-Benzyl-N-hydroxynonanamide over a fused heterocycle?

SelectionFlow Start Research Goal Decision1 Target Mechanism? Start->Decision1 Epigenetic Epigenetic/Gene Expression Decision1->Epigenetic Chromatin Remodeling Signaling Kinase/Cytoskeletal Decision1->Signaling Pathway Blockade ChoiceA Select: N-Benzyl-N-hydroxynonanamide Epigenetic->ChoiceA ChoiceB Select: N-Benzyl Fused Heterocycle Signaling->ChoiceB

Figure 2: Decision matrix for compound selection in assay design.

  • Choose N-Benzyl-N-hydroxynonanamide if: You are investigating differentiation therapy, reversing drug resistance via epigenetic resensitization, or studying histone acetylation patterns.

  • Choose N-Benzyl Fused Heterocycles if: You are targeting specific proliferation pathways (EGFR, VEGFR), developing highly potent cytotoxic agents, or studying microtubule dynamics.

References

  • MDPI . (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link][2]

  • PubMed . (2022). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. Retrieved from [Link]

  • Bentham Science . (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Retrieved from [Link]

Sources

Safety Operating Guide

N-Benzyl-N-hydroxynonanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper handling and disposal procedures for N-Benzyl-N-hydroxynonanamide . As a specialized research compound—often utilized as a metalloenzyme inhibitor (e.g., histone deacetylase or urease inhibition)—it lacks the high-volume safety data of common solvents.

Therefore, this protocol adopts a "High-Potency/Unknown Toxicity" safety stance. You must treat this compound as a potential sensitizer and mutagen due to the reactive hydroxamic acid moiety.

Chemical Risk Profile & Hazard Identification

Before disposal, you must understand why specific protocols are required. This compound is not just "organic waste"; it possesses functional groups that dictate its stability and biological interaction.

FeatureChemical LogicSafety Implication
Functional Group Hydroxamic Acid (

)
High Reactivity/Chelation: Capable of chelating metal ions (Fe, Zn).[1] Potential for hydrolysis to hydroxylamine (toxic/mutagenic).
Lipophilicity Benzyl & Nonyl Chain Skin Absorption: The lipophilic tail facilitates penetration through biological membranes (skin/gloves).[1]
Stability Amide Backbone Thermal Stability: Generally stable, but can undergo Lossen rearrangement under acidic/thermal stress, releasing isocyanates.[1]

Critical Hazard Statement (Inferred):

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5][6][7]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H341: Suspected of causing genetic defects (based on hydroxamic acid class properties).

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of hydroxamic acids in waste streams containing Heavy Metals or Strong Oxidizers .

  • Incompatibility 1 (Oxidizers): Do not mix with Nitric Acid or Peroxides. Hydroxamic acids can undergo oxidative decomposition, potentially generating gas and heat.

  • Incompatibility 2 (Transition Metals): Avoid mixing with waste streams high in Iron (

    
    ) or Copper. This compound will form intensely colored complexes (often deep red/purple), which can interfere with colorimetric waste monitoring systems and potentially alter the solubility of the waste.
    
Segregation Strategy
  • Solid Waste: Isolate pure solid in a sealed glass vial before placing it in the solid waste drum.

  • Liquid Waste: Segregate into Non-Halogenated Organic streams.

Disposal Workflow (Decision Logic)

The following diagram illustrates the operational decision tree for disposing of N-Benzyl-N-hydroxynonanamide.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag Step 1: Double Bag / Seal in Vial (Prevent Dust) Solid->DoubleBag SolidTag Step 2: Label 'Toxic Solid - Organic' (RCRA: Organic N.O.S.) DoubleBag->SolidTag Incineration1 End: High-Temp Incineration SolidTag->Incineration1 SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, DMF) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Waste Halogenated->StreamA StreamB Stream B: Non-Halogenated Waste NonHalogenated->StreamB StreamA->Incineration1 Fuel Blending StreamB->Incineration1 Direct Burn

Figure 1: Operational decision tree for segregating N-Benzyl-N-hydroxynonanamide waste based on physical state and solvent carrier.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Powder)

Context: Expired shelf-life or excess weighing material.[1]

  • PPE Requirement: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat. Respiratory protection (N95 or Fume Hood) is mandatory to prevent inhalation of dust.

  • Primary Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth bottle. Do not dispose of loose powder directly into a 55-gallon drum.

  • Labeling: Apply a hazardous waste tag.

    • Chemical Name: N-Benzyl-N-hydroxynonanamide.[1]

    • Constituents: 100%.

    • Hazard Checkbox: Toxic, Irritant.[4][5][8]

  • Secondary Containment: Place the sealed container into a clear zip-lock bag (secondary containment) before depositing it into the Solid Hazardous Waste Drum .

Scenario B: Disposal of Solutions (e.g., in DMSO or Methanol)

Context: Post-experiment reaction mixtures or stock solutions.

  • Solvent Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.

  • Pouring: Decant the solution into the Non-Halogenated Organic Waste carboy (unless DCM/Chloroform was used, then use Halogenated).

  • Rinsing: Rinse the original vessel twice with a compatible solvent (e.g., Acetone/Ethanol) and add the rinsate to the same waste carboy.

  • Log Entry: Record the addition on the waste container's log sheet. If the concentration is high (>10 mM), explicitly write "Contains Hydroxamic Acid Derivatives" in the comments section to alert waste management personnel.

Regulatory & Compliance Data

Since this is a research chemical without a specific listed RCRA code (P or U list), it defaults to a characteristic or "Not Otherwise Specified" classification.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) None (Specific) Defaults to generator knowledge.[1] Use D001 (if in flammable solvent) or manage as Non-Regulated Hazardous Waste (if solid).
DOT (Shipping) UN 2811 Toxic solids, organic, n.o.s.[1] (N-Benzyl-N-hydroxynonanamide).[1]
Waste Profile Organic N.O.S. "Organic Waste Not Otherwise Specified."[1]

Field Note on Incineration: The ultimate fate of this molecule must be High-Temperature Incineration . The thermal oxidation breaks the N-O and C-N bonds, converting the compound into


, 

, and

. This prevents environmental accumulation of the bioactive hydroxamic acid moiety.

Emergency Procedures (Spills)

  • Small Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then wipe up. Place all materials in a sealed bag as hazardous waste.

  • Skin Contact: Wash immediately with soap and copious amounts of water.[2][9] The lipophilic nature means water alone is insufficient; soap is critical to emulsify and remove the compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention, bringing the chemical structure to the physician (mention "Hydroxamic Acid" functionality).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Marmitt, D. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[3][4][10] [Link][1]

  • PubChem. (n.d.). Compound Summary: N-Benzyl-N-hydroxynonanamide.[1] National Library of Medicine. (General structure-activity reference). [Link]

Sources

Personal protective equipment for handling N-Benzyl-N-hydroxynonanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why" & "What")

Status: Treat as Potent Bioactive / Potential Enzyme Inhibitor

As a researcher handling N-Benzyl-N-hydroxynonanamide , you are likely investigating its properties as a metalloenzyme inhibitor (e.g., histone deacetylase (HDAC), urease, or lipoxygenase inhibition). The structural moiety N-hydroxyamide (hydroxamic acid) is a known zinc-binding group (ZBG).

Scientific Rationale for Elevated Safety: Unlike simple organic amides, hydroxamic acids possess high affinity for metal ions in biological systems. Even if specific toxicological data is absent for this nonanamide derivative, Structure-Activity Relationship (SAR) analysis dictates we treat it as a suspected reproductive toxin and mutagen , similar to its structural analog Vorinostat (SAHA) and other hydroxamic acid-based therapeutics.

Immediate Action Required:

  • Containment: All solid handling must occur within a certified chemical fume hood or biological safety cabinet (Class II).

  • Skin Barrier: Standard nitrile gloves are insufficient for prolonged contact with solutions. Double-gloving or high-breakthrough time materials are mandatory.

  • Aerosol Control: The primary risk vector is inhalation of amorphous dust during weighing.

Part 2: Risk Assessment & Hazard Identification[1]

Based on structural analogs (Benzohydroxamic acid, Vorinostat) and functional group analysis:

Hazard ClassClassification (GHS/OSHA)Mechanism of Action
Acute Toxicity Warning (Category 4) Harmful if swallowed or absorbed through skin. Hydroxamic acids can interfere with metabolic metalloproteins.
Skin/Eye Irritation Danger (Category 2/2A) Acidic proton on the N-OH group can cause significant irritation to mucous membranes and corneal tissue.
Reproductive Toxicity Suspected (Category 2) Inference: HDAC inhibitors are known teratogens. Handle with extreme caution regarding fertility and fetal development.[1]
Sensitization Warning (Skin Sens. 1) Potential for allergic skin reaction upon repeated exposure (haptenization).
Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not deviate from these specifications.

Protection ZoneEquipment SpecificationOperational Logic
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine particle size of hydroxamic acid powders which can bypass side-shields.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Why: Hydroxamic acids are polar organic solids. Double gloving provides a visual breach indicator and increases breakthrough time by >400%.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek Sleeves Disposable Tyvek sleeves prevent cuff-gap exposure, the most common contamination point in hood work.
Respiratory Fume Hood (Face velocity: 100 fpm)Critical: If hood unavailable, a P100/N95 respirator is the minimum backup, but engineering controls are prioritized.
Part 4: Operational Protocol (Step-by-Step)
Workflow Visualization: Solid Handling & Solubilization

The following diagram outlines the critical decision points and safety barriers for handling the solid compound.

HandlingProtocol cluster_zone Fume Hood Containment Zone Start Start: Solid N-Benzyl-N-hydroxynonanamide CheckHood Verify Fume Hood (Flow > 100 fpm) Start->CheckHood CheckHood->Start Fail (Stop) PPE_Check Don PPE: Double Nitrile + Goggles + Sleeves CheckHood->PPE_Check Pass Weighing Weighing Step: Use Anti-Static Gun + Closed Balance PPE_Check->Weighing Solubilization Solubilization: Add DMSO/Ethanol via Syringe Weighing->Solubilization Transfer to Vial Decon Decontamination: Wipe surfaces with 10% NaHCO3 Solubilization->Decon Seal Vial Waste Disposal: Solid/Liquid Hazardous Waste Decon->Waste

Caption: Figure 1. Safe handling workflow ensuring containment of particulate matter and effective decontamination.

Detailed Methodology

1. Preparation & Weighing:

  • Static Control: Hydroxamic acids are often fluffy, electrostatic solids. Use an anti-static gun on the weighing boat and spatula before use to prevent "fly-away" powder.

  • Balance Hygiene: Place the analytical balance inside the fume hood. If this is impossible, tare the vial inside the hood, add the solid, cap it, and then weigh the sealed container outside.

2. Solubilization (DMSO/Ethanol):

  • Venting: When dissolving in DMSO (Dimethyl sulfoxide), heat evolution may occur. Ensure the vial is vented with a small needle if heating is required, or use a pressure-relief cap.

  • Penetration Risk: DMSO is a potent skin penetrant and will carry the N-Benzyl-N-hydroxynonanamide directly into the bloodstream. Change outer gloves immediately if a splash occurs during this step.

3. Reaction Setup:

  • Quenching: If used in excess, quench reactions with aqueous sodium bicarbonate. Hydroxamic acids are acidic (pKa ~9) and will form water-soluble salts in basic conditions, facilitating removal or cleaning.

Part 5: Emergency Response & Disposal
Logic for Exposure Response

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact: 15 min Flush + Soap Type->Skin Dermal Eye Eye Contact: 15 min Eyewash Station Type->Eye Ocular Inhale Inhalation: Fresh Air + Medical Eval Type->Inhale Respiratory Report Report to HSE & Seek Medical Attention Skin->Report Eye->Report Inhale->Report

Caption: Figure 2. Immediate triage decision tree for accidental exposure.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: For powder spills, cover with wet paper towels (to prevent dust) then wipe up. For solutions, absorb with vermiculite.

  • Decontaminate: Clean the surface with 10% Sodium Bicarbonate (NaHCO3) solution. The basic pH converts the hydroxamic acid to its hydroxamate anion, increasing water solubility and allowing for easier removal.

  • Disposal: Collect all waste in a container labeled "Hazardous Waste - Toxic Organic." Do not dispose of down the drain.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5311, Vorinostat (Suberoylanilide Hydroxamic Acid). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Hydroxamic acids hazard classification. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.